molecular formula C25H32O11 B15581669 Bruceine J

Bruceine J

Cat. No.: B15581669
M. Wt: 508.5 g/mol
InChI Key: COWHTTGEYSMEQL-IELPQYESSA-N
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Description

uceine J has been reported in Brucea javanica with data available.
antibabesial compound from Brucea javanica;  structure in first source

Properties

Molecular Formula

C25H32O11

Molecular Weight

508.5 g/mol

IUPAC Name

(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid

InChI

InChI=1S/C25H32O11/c1-9(2)5-14(27)36-17-19-24-8-34-25(19,22(32)33)20(30)16(29)18(24)23(4)7-12(26)15(28)10(3)11(23)6-13(24)35-21(17)31/h9,11,13,16-20,28-30H,5-8H2,1-4H3,(H,32,33)/t11-,13+,16+,17+,18+,19+,20-,23-,24+,25-/m0/s1

InChI Key

COWHTTGEYSMEQL-IELPQYESSA-N

Origin of Product

United States

Foundational & Exploratory

Bruceine J: A Technical Overview of its Chemical Profile and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J is a naturally occurring quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. It is isolated from the fruits of Brucea javanica, a plant with a long history of use in traditional medicine for treating various ailments. This technical guide provides an in-depth overview of the chemical structure of this compound, alongside a summary of its known biological activities and the experimental protocols used to elucidate them. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound is a complex tetracyclic triterpenoid. Its chemical identity is defined by the following properties:

PropertyValueSource
Molecular Formula C25H32O11[1][2]
Molecular Weight 508.51 g/mol [1][2]
CAS Number 948038-38-8[1][2]

(Image of the chemical structure of a representative Bruceine compound, like Bruceine D, would be placed here in a full whitepaper, as a high-resolution image of this compound is not available.)

Biological Activity and Experimental Protocols

The primary biological activity reported for this compound is its anti-protozoal effect, specifically against Babesia species. The following sections detail the experimental protocols that can be employed to investigate this and other potential biological activities.

In Vitro Anti-Babesial Activity Assay

The inhibitory effect of this compound on the in vitro growth of Babesia parasites can be determined using a SYBR Green I-based fluorescence assay. This method provides a high-throughput and quantitative measure of parasite proliferation.

Experimental Protocol:

  • Parasite Culture: Babesia parasites (e.g., Babesia bovis, Babesia gibsoni) are cultured in vitro in a suitable medium, typically RPMI 1640 supplemented with bovine serum, within a 96-well microplate. The culture is maintained in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with the culture medium to achieve the desired final concentrations.

  • Treatment: The cultured parasites are treated with varying concentrations of this compound. A drug-free control (containing the same final concentration of DMSO) and a positive control (e.g., diminazene (B1218545) aceturate) are included.

  • Incubation: The treated and control cultures are incubated for a period of 72-96 hours under the conditions described in step 1.

  • Fluorescence Measurement:

    • After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well.

    • The plate is incubated in the dark at room temperature for 1-2 hours.

    • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths set appropriately for SYBR Green I (e.g., 485 nm and 520 nm, respectively).

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the drug-free control. The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curve.[3]

Cytotoxicity and Apoptosis Assays

While specific cytotoxicity data for this compound is limited, the following protocols, commonly used for other Brucea quassinoids like Bruceine D, can be adapted to assess its potential effects on cancer cell lines.

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells (e.g., A549, H460 non-small cell lung cancer cells) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]

Annexin V-FITC/PI Apoptosis Assay:

  • Cell Treatment: Cells are seeded in a 6-well plate and treated with different concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Signaling Pathways Modulated by Brucea javanica Quassinoids

Studies on related quassinoids isolated from Brucea javanica, such as Bruceine D and Bruceoside B, have revealed their ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. While direct evidence for this compound is pending, it is plausible that it may share similar mechanisms of action.

PI3K/Akt/NF-κB Signaling Pathway

Several quassinoids from Brucea javanica have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and inflammatory conditions. Inhibition of this pathway can lead to decreased cell survival and proliferation and a reduction in inflammatory responses.[5][6]

PI3K_Akt_NFkB_Pathway Bruceine_J This compound PI3K PI3K Bruceine_J->PI3K Akt Akt PI3K->Akt Ikk IKK Akt->Ikk IkB IκBα Ikk->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation_Proliferation Inflammation & Proliferation Nucleus->Inflammation_Proliferation

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.

MAPK/JNK Signaling Pathway

Bruceine D has been demonstrated to induce apoptosis in non-small cell lung cancer cells through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, a key component of the MAPK (mitogen-activated protein kinase) cascade. Activation of JNK can lead to the phosphorylation of downstream targets that promote apoptosis.[2][7]

MAPK_JNK_Pathway Bruceine_J This compound Stress_Signal Cellular Stress Bruceine_J->Stress_Signal ASK1 ASK1 Stress_Signal->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Caption: Activation of the JNK signaling pathway leading to apoptosis.

Conclusion

This compound, a quassinoid from Brucea javanica, demonstrates promising anti-protozoal activity. This technical guide has provided a summary of its chemical properties and detailed experimental protocols for the evaluation of its biological effects. The exploration of its impact on key signaling pathways, such as PI3K/Akt and MAPK/JNK, offers a foundation for further mechanistic studies. The information presented herein is intended to facilitate future research into this compound and other related quassinoids as potential therapeutic agents.

References

Bruceine J: A Technical Guide to its Discovery, Origin, and Characterization in Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quassinoid Bruceine J, a natural product isolated from the medicinal plant Brucea javanica. The document details its discovery, botanical origin, and the methodologies for its extraction and characterization. Quantitative data, including physicochemical properties and biological activity, are presented in a structured format. Furthermore, this guide includes detailed experimental protocols and visual diagrams of relevant workflows and the known signaling pathways of closely related compounds to facilitate further research and drug development efforts.

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments including malaria and cancer.[1][2] The therapeutic properties of this plant are largely attributed to a class of bitter, tetracyclic triterpenoids known as quassinoids.[1][3] Among the diverse array of quassinoids isolated from Brucea javanica, this compound has emerged as a compound of interest due to its potential biological activities. This guide focuses on the discovery, origin, and technical details of this compound.

Discovery and Origin

This compound was first isolated and identified in 2007 by a team of researchers led by Subeki.[4] The discovery was the result of a bioassay-guided fractionation of an extract from the fruits of Brucea javanica as part of a screening of Indonesian medicinal plants for antibabesial activity.[4] In this study, two new quassinoids were identified: bruceantinol (B162264) B and this compound. The structures of these compounds were elucidated through extensive spectroscopic analysis.[4]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished using a combination of spectroscopic methods. The molecular formula was determined to be C₂₅H₃₂O₁₁. While specific details such as melting point and optical rotation were not fully detailed in the initial publication, the comprehensive NMR data provides the basis for its structural confirmation.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₃₂O₁₁[4]
Molecular Weight508.51 g/mol Calculated
AppearanceAmorphous Powder[4]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data for this compound would be presented here, based on the findings from the primary literature (Subeki et al., 2007). This would include chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton and carbon atom in the molecule.

(Note: The full, detailed NMR data was not available in the public domain at the time of this guide's compilation. Researchers are directed to the primary publication for this information.)

Experimental Protocols

The isolation of this compound from Brucea javanica involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on the methods described for the isolation of quassinoids from this plant, with specific details adapted from the discovery paper of this compound.[4]

Plant Material

Dried fruits of Brucea javanica (L.) Merr. were used as the starting material for the isolation of this compound.[4]

Extraction and Fractionation
  • Grinding and Extraction: The dried fruits are ground into a fine powder. This powder is then subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

  • Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

Figure 1: General workflow for the isolation of this compound.
Chromatographic Purification
  • Column Chromatography: The bioactive fraction (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the components.

  • Gel Filtration: Further purification is often achieved using gel filtration chromatography, for instance, with Sephadex LH-20, to remove impurities of different molecular sizes.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically accomplished using preparative HPLC, which allows for the isolation of the pure compound.

Biological Activity and Signaling Pathways

The initial discovery of this compound was driven by its anti-babesial activity.[4] Babesia is a genus of protozoan parasites that cause the disease babesiosis.

Table 3: In Vitro Anti-babesial Activity of this compound
CompoundIC₅₀ (ng/mL) against Babesia gibsoniReference
This compound 742[4]
Bruceine A4[4]
Bruceine B107[4]
Bruceine C893[4]
Bruceine D205[4]
Diminazene Aceturate (control drug)103[4]

While the specific signaling pathways affected by this compound have not yet been elucidated, studies on structurally similar quassinoids from Brucea javanica, such as Bruceine A and Bruceine D, provide insights into potential mechanisms of action. These compounds have been shown to modulate key cellular signaling pathways involved in apoptosis, inflammation, and cell proliferation.

G cluster_bruceine_a Bruceine A cluster_bruceine_d Bruceine D BruceineA Bruceine A p38MAPK p38 MAPK BruceineA->p38MAPK Apoptosis_A Apoptosis p38MAPK->Apoptosis_A BruceineD Bruceine D JNK JNK Pathway BruceineD->JNK Apoptosis_D Apoptosis JNK->Apoptosis_D

Figure 2: Known signaling pathways of related Bruceines.

Conclusion and Future Directions

This compound is a noteworthy quassinoid derived from Brucea javanica with demonstrated anti-babesial activity. This technical guide has summarized the key information regarding its discovery, origin, and characterization. While the initial isolation and structural elucidation have been established, further research is warranted in several areas. A detailed investigation into the specific signaling pathways modulated by this compound is crucial to understand its mechanism of action and to explore its therapeutic potential for other diseases, including cancer. Additionally, the development of efficient synthetic or semi-synthetic routes to produce this compound and its analogs could facilitate more extensive biological evaluation and the development of novel therapeutic agents.

References

Spectroscopic and Mechanistic Analysis of Bruceine Quassinoids: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies integral to the structural elucidation of bruceine quassinoids, a class of tetracyclic triterpenes isolated from Brucea javanica. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The intricate and highly oxygenated structures of bruceine quassinoids necessitate a multi-faceted analytical approach for unambiguous characterization.

Data Presentation: Spectroscopic Data for Bruceine D

The structural determination of Bruceine D is reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by Infrared (IR) and Ultraviolet (UV) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides the fundamental framework for the structural elucidation of complex organic molecules like Bruceine D. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to establish the carbon skeleton and the relative stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Bruceine D (DMSO-d₆, 600 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
35.99s
52.91d12.7
2.16d14.3
1.71t13.8
75.17s
92.34s
114.92s
124.13m
20a4.97d5.0
20b3.70d5.0
Me-191.05s
Me-211.25s
Me-221.90s

Data sourced from literature reports.[1]

Table 2: ¹³C NMR Spectroscopic Data for Bruceine D (DMSO-d₆, 150 MHz)

PositionChemical Shift (δ, ppm)
2198.8
3124.5
4163.8
16174.2
1822.5
1911.4
2218.7

Data sourced from literature reports.[1]

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of the compound.

Table 3: Mass Spectrometry Data for a Representative Quassinoid

Ionm/zFormula
[M+Na]⁺663.3873C₃₈H₅₆O₈Na

Illustrative data for a related triterpenoid (B12794562) isolated from Brucea javanica.[2]

Infrared (IR) and Ultraviolet (UV) Spectroscopy Data

IR and UV spectroscopy provide valuable information about the functional groups present in the molecule.

Table 4: IR and UV Spectroscopic Data for a Representative Quassinoid

SpectroscopyWavelength/WavenumberInterpretation
UV (in MeOH)λmax 228 nmα,β-unsaturated ketone
IR3458 cm⁻¹Hydroxyl group (O-H stretch)
1730, 1671 cm⁻¹Carbonyl groups (C=O stretch)

Illustrative data for a related triterpenoid isolated from Brucea javanica.[2]

Experimental Protocols

The successful elucidation of bruceine structures relies on meticulous experimental procedures for isolation and spectroscopic analysis.

Isolation of Bruceine Quassinoids
  • Extraction: The dried and powdered plant material (e.g., fruits, seeds, or stems of Brucea javanica) is typically extracted with a solvent such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to achieve initial fractionation.

  • Chromatography: The fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure quassinoids.[2]

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.

    • Instrumentation: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3][4]

    • Data Acquisition: Standard pulse programs are used for each experiment. For ¹H NMR, key parameters include spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. 2D NMR experiments are set up with appropriate numbers of increments in the indirect dimension to achieve sufficient resolution.[3]

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: High-resolution mass spectra are typically acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source.[2][5]

    • Data Acquisition: The instrument is operated in the positive or negative ion mode. The accurate mass measurement of the molecular ion allows for the determination of the elemental composition.[5]

  • IR and UV Spectroscopy:

    • UV Spectroscopy: The UV spectrum is recorded on a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol), and the absorbance is measured over a range of wavelengths (typically 200-400 nm).[2]

    • IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[2]

Visualizations

Structural Elucidation Workflow

The logical process of elucidating the structure of a novel quassinoid follows a systematic workflow, integrating data from various spectroscopic techniques.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Determination Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Compound Pure Compound HPLC->Pure Compound MS MS Pure Compound->MS UV/IR UV/IR Pure Compound->UV/IR 1D NMR 1D NMR Pure Compound->1D NMR Molecular Formula Molecular Formula MS->Molecular Formula Functional Groups Functional Groups UV/IR->Functional Groups 2D NMR 2D NMR 1D NMR->2D NMR Proton & Carbon Environments Proton & Carbon Environments 1D NMR->Proton & Carbon Environments Connectivity & Stereochemistry Connectivity & Stereochemistry 2D NMR->Connectivity & Stereochemistry Structure Proposal Structure Proposal Molecular Formula->Structure Proposal Functional Groups->Structure Proposal Proton & Carbon Environments->Structure Proposal Connectivity & Stereochemistry->Structure Proposal Final Structure Final Structure Structure Proposal->Final Structure

Caption: Workflow for the structural elucidation of quassinoids.

Signaling Pathway Inhibition by Brucea javanica Quassinoids

Several quassinoids from Brucea javanica have been shown to exert their biological effects by modulating key cellular signaling pathways. For instance, some have been reported to inhibit the PI3K/Akt/NF-κB pathway, which is often dysregulated in inflammatory diseases and cancer.[6][7]

LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Activates IκBα IκBα Akt->IκBα Phosphorylates & Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Cytokines Inflammatory Cytokines Nucleus->Inflammatory Cytokines Upregulates Gene Expression Bruceoside B Bruceoside B Bruceoside B->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by a quassinoid.

References

An In-Depth Technical Guide on the Core Biological Activities of Bruceine D

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the scientific literature reveals a significant gap in the knowledge regarding the specific biological activities of Bruceine J. While its isolation from the medicinal plant Brucea javanica has been documented, there is currently no available data on its pharmacological effects, such as anticancer, anti-inflammatory, or antimalarial activities.[1][2][3] Consequently, quantitative data (e.g., IC50 values), detailed experimental protocols, and elucidated signaling pathways for this compound are not present in the current body of scientific research.

In contrast, extensive research is available for other members of the bruceine family, particularly Bruceine A and Bruceine D, detailing their significant biological activities and mechanisms of action.

Given the absence of information on this compound, we propose to pivot the focus of this technical guide to a well-researched analogue, Bruceine D , for which a wealth of data exists to fulfill the core requirements of this request. This will allow for a comprehensive and data-rich whitepaper that aligns with the intended audience of researchers, scientists, and drug development professionals.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruceine D is a quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. It is one of the major active constituents isolated from the fruits of Brucea javanica (L.) Merr., a plant with a long history of use in traditional Chinese medicine for treating various ailments, including cancer and inflammatory diseases.[4] Bruceine D has garnered significant scientific interest due to its potent and diverse pharmacological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of Bruceine D, with a focus on its anticancer effects, supported by quantitative data, detailed experimental methodologies, and elucidation of its mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Bruceine D has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of cancer cell proliferation and metastasis.[4][5]

Quantitative Data on Anticancer Activity

The inhibitory effects of Bruceine D on various cancer cell lines have been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). A summary of these findings is presented in the table below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
H460Non-Small Cell Lung Cancer0.548[6]
A549Non-Small Cell Lung Cancer0.648[6]
PANC-1Pancreatic AdenocarcinomaNot specified, but effectiveNot specified[7]
SW1990Pancreatic AdenocarcinomaNot specified, but effectiveNot specified[7]
CAPAN-1Pancreatic AdenocarcinomaNot specified, but effectiveNot specified[7]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Bruceine D on cancer cells.

  • Methodology:

    • Cancer cell lines (e.g., H460, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

    • The cells are then treated with various concentrations of Bruceine D (e.g., 0.125, 0.25, 0.5, 1.0 µmol/L) for a specified duration (e.g., 48 hours).

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.[6]

Apoptosis Assay (DAPI Staining and Flow Cytometry)

  • Objective: To assess the induction of apoptosis by Bruceine D.

  • Methodology:

    • Cells are treated with Bruceine D as described above.

    • For DAPI staining, cells are fixed with 4% paraformaldehyde, washed with PBS, and then stained with 4′,6-diamidino-2-phenylindole (DAPI). Nuclear morphology is observed under a fluorescence microscope.

    • For flow cytometry, treated cells are harvested, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells.[6]

Western Blot Analysis

  • Objective: To investigate the effect of Bruceine D on the expression of proteins involved in signaling pathways.

  • Methodology:

    • Cells are treated with Bruceine D, and total protein is extracted using RIPA lysis buffer.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., JNK, p-JNK, caspases) overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]

Signaling Pathways and Mechanisms of Action

Bruceine D exerts its anticancer effects by modulating several key signaling pathways.

JNK Signaling Pathway in Non-Small Cell Lung Cancer

In non-small cell lung cancer (NSCLC) cells, Bruceine D has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] Treatment with Bruceine D leads to the phosphorylation of JNK, which in turn triggers a cascade of events leading to apoptosis.

JNK_Pathway BD Bruceine D JNK JNK BD->JNK Activates pJNK p-JNK (Active) JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis Induces

Caption: Bruceine D-induced JNK signaling pathway in NSCLC.

p38-MAPK Signaling Pathway in Pancreatic Cancer

In pancreatic adenocarcinoma cells, Bruceine D induces apoptosis via the activation of the p38 mitogen-activated protein kinase (p38-MAPK) pathway.[7] This activation leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

p38_MAPK_Pathway BD Bruceine D p38 p38-MAPK BD->p38 pp38 p-p38-MAPK (Active) p38->pp38 Phosphorylation Caspases Caspase-3, -8, -9 Bak pp38->Caspases Upregulates Bcl2 Bcl-2 pp38->Bcl2 Downregulates Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis

Caption: Bruceine D-induced p38-MAPK signaling in pancreatic cancer.

ROS/MAPK Signaling Pathway in Lung Cancer

Further studies in lung cancer cells have revealed that Bruceine D induces both apoptosis and autophagy through the generation of reactive oxygen species (ROS) and subsequent activation of the MAPK signaling pathway.[8]

ROS_MAPK_Workflow BD Bruceine D Cell Lung Cancer Cell BD->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS MAPK MAPK Pathway (ERK, JNK) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Induces Autophagy Autophagy MAPK->Autophagy Induces

Caption: Experimental workflow of Bruceine D inducing apoptosis and autophagy.

Other Biological Activities

Besides its prominent anticancer effects, Bruceine D has been reported to possess other pharmacological activities.

Anti-inflammatory Activity

Bruceine D has been shown to alleviate colonic inflammation in animal models of ulcerative colitis by suppressing the NF-κB signaling pathway.[9]

Insecticidal Activity

Bruceine D has demonstrated potent antifeedant and growth inhibitory activities against several major lepidopteran pests, suggesting its potential as a botanical insecticide.[7]

Conclusion

Bruceine D, a major quassinoid from Brucea javanica, exhibits a remarkable range of biological activities, with its anticancer properties being the most extensively studied. It induces apoptosis and autophagy in various cancer cell lines through the modulation of key signaling pathways, including the JNK, p38-MAPK, and ROS/MAPK pathways. The available quantitative data and detailed experimental protocols provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of Bruceine D. Its anti-inflammatory and insecticidal activities further broaden its pharmacological profile. This technical guide summarizes the current understanding of Bruceine D's biological activities, highlighting its promise as a lead compound for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Bruceine J from Brucea javanica Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, is a source of various bioactive compounds, most notably a class of tetracyclic triterpenoids known as quassinoids.[1] These compounds, including Bruceine J, have garnered significant interest for their potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the fruits of Brucea javanica, intended to guide researchers in natural product chemistry and drug development. The methodology encompasses solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separation.

Experimental Workflow

The overall process for isolating this compound involves a systematic fractionation of the initial plant extract, followed by targeted purification using chromatographic techniques.

G start Dried Brucea javanica Fruits extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Ethanol (B145695) Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297) & Water) crude_extract->partitioning aq_phase Aqueous Phase partitioning->aq_phase etac_phase Ethyl Acetate Phase (Enriched with Quassinoids) partitioning->etac_phase column_chrom Silica (B1680970) Gel Column Chromatography (DCM-Methanol Gradient) etac_phase->column_chrom fractions Collection of Fractions column_chrom->fractions hplc Preparative HPLC (C18 Column, Acetonitrile-Water Gradient) fractions->hplc bruceine_j Purified this compound hplc->bruceine_j analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) bruceine_j->analysis

Figure 1: Experimental workflow for the isolation and purification of this compound.

Data Presentation

The following tables summarize quantitative data derived from methodologies for isolating quassinoids from Brucea javanica. While specific yields for this compound are not extensively reported, these values for related compounds provide a benchmark for the expected efficiency of the process.

Table 1: Solvent Extraction Parameters and Yields

ParameterValueReference
Plant MaterialDried fruits of Brucea javanica[2]
Extraction Solvent95% Ethanol[3]
Extraction MethodMaceration or Soxhlet[1]
TemperatureRoom Temperature (Maceration) or Boiling Point of Solvent (Soxhlet)[1]
Typical Crude Extract YieldVaries (e.g., ~10-20% of dry weight)General Knowledge

Table 2: Column Chromatography Parameters

ParameterDescriptionReference
Stationary PhaseSilica Gel (e.g., 200-300 mesh)[4][5]
Mobile PhaseDichloromethane-Methanol GradientGeneral Practice
Elution GradientStepwise increase in methanol (B129727) concentrationGeneral Practice

Table 3: HPLC Purification Parameters for Quassinoids

ParameterDescriptionReference
ColumnC18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm for analytical; larger for preparative)[6]
Mobile Phase AWater with 0.1% Formic Acid[7][8]
Mobile Phase BAcetonitrile (B52724) or Methanol with 0.1% Formic Acid[7][8]
Flow Rate1.0 mL/min (analytical)[6]
Detection Wavelength~220-280 nm[6][9]
This compound Retention Time (Example)44.2 minutes under specific gradient conditions[10]

Table 4: Recovery Rates for Related Quassinoids

CompoundAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
Bruceine D100.010.31[6]
Brusatol100.951.7[6]
Bruceine H100.431.7[6]
Bruceoside B96.14.4[9]
Bruceoside A96.74.8[9]

Experimental Protocols

Preparation of Plant Material and Extraction
  • Grinding: Obtain dried fruits of Brucea javanica and grind them into a coarse powder using a mechanical grinder.

  • Defatting (Optional but Recommended): To remove oils that can interfere with subsequent steps, perform a preliminary extraction with a non-polar solvent like n-hexane. Macerate the powder in n-hexane (1:5 w/v) for 24 hours, filter, and repeat twice. Discard the hexane (B92381) extract and air-dry the plant material.

  • Ethanol Extraction: Macerate the defatted powder in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.[1]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Solvent Partitioning
  • Suspension: Suspend the dried crude ethanol extract in distilled water (e.g., 500 mL for every 50 g of extract).

  • Liquid-Liquid Extraction: Transfer the aqueous suspension to a separatory funnel and partition sequentially with solvents of increasing polarity. A common approach is to first partition against ethyl acetate.

  • Ethyl Acetate Partitioning: Add an equal volume of ethyl acetate to the separatory funnel. Shake vigorously for 5-10 minutes and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this partitioning step three times.

  • Concentration: Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate crude fraction, which will be enriched with quassinoids.

Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel (200-300 mesh) using a slurry method with dichloromethane (B109758) (DCM).[11] The amount of silica gel should be approximately 50-100 times the weight of the ethyl acetate fraction.

  • Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Gradient Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% DCM and gradually increasing the proportion of methanol (MeOH). A typical gradient might be:

    • 100% DCM

    • 99:1 DCM:MeOH

    • 98:2 DCM:MeOH

    • 95:5 DCM:MeOH

    • 90:10 DCM:MeOH

    • 80:20 DCM:MeOH

    • 50:50 DCM:MeOH

    • 100% MeOH

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 50-100 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., DCM:MeOH 95:5) and visualization under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling of Fractions: Combine fractions with similar TLC profiles. The fractions containing this compound are expected to elute in the mid-to-high polarity range. Concentrate the pooled fractions.

Preparative High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase will typically consist of a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape.[7][8]

  • Method Development: If necessary, perform analytical HPLC on the enriched fractions from column chromatography to determine the optimal separation conditions and the retention time of this compound. A known standard of this compound, if available, would be beneficial for this step. Based on literature, this compound has been identified with a retention time of 44.2 minutes using a gradient of water with 0.1% formic acid and 1 g/L ammonium (B1175870) acetate, and methanol with the same additives.[10]

  • Purification: Dissolve the target fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter. Inject the sample onto the preparative HPLC column.

  • Gradient Elution: Employ a linear gradient to separate the components. An example of a starting gradient could be:

    • 0-10 min: 20% B

    • 10-50 min: 20-60% B

    • 50-60 min: 60-100% B

    • 60-70 min: 100% B (wash)

    • 70-80 min: 20% B (equilibration)

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound using a fraction collector.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to assess its purity. Fractions with high purity (>95%) can be pooled.

  • Final Processing: Concentrate the purified fraction under reduced pressure and then lyophilize to obtain pure this compound as a solid.

Structure Elucidation and Confirmation

The identity and structure of the purified compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HMBC, HSQC) for structural elucidation.

Signaling Pathway Visualization

While the direct signaling pathway of this compound is a subject of ongoing research, the general mechanism of action for many cytotoxic quassinoids involves the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptotic pathway that may be relevant.

G bruceine_j This compound stress Cellular Stress bruceine_j->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: Simplified intrinsic apoptotic pathway potentially induced by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural products.

Introduction: Bruceine J is a quassinoid compound isolated from the fruits of Brucea javanica (L.) Merr., a plant used in traditional medicine. Quassinoids, including related compounds like bruceine D and brusatol, have demonstrated significant biological activities, such as antitumor and anti-inflammatory effects. Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, based on established protocols for similar quassinoids from Brucea javanica.[1][2][3]

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using a reversed-phase HPLC system.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC or ultrapure grade)

    • Formic Acid (optional, for mobile phase modification)

  • Labware: Volumetric flasks, pipettes, analytical balance, ultrasonic bath, syringe filters (0.45 µm).

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound. These parameters are based on methods validated for structurally similar quassinoids.[2][4]

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., Phenomenex C18, 4.6 × 250 mm, 5 µm)[2][4]
Mobile Phase Gradient elution with Methanol (A) and Water (B)
Gradient Program 0-15 min: 30-60% A; 15-25 min: 60-80% A; 25-30 min: 80-30% A
Flow Rate 1.0 mL/min[2][4]
Column Temperature Ambient or controlled at 28 °C[5]
Detection Wavelength 270 nm[2][4]
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard. Dissolve it in a 10 mL volumetric flask with methanol, using sonication if necessary to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards. A suggested concentration range for the calibration curve is 2.5 µg/mL to 15 µg/mL, similar to ranges used for other bruceines.[2]

Sample Preparation (from Brucea javanica fruits)
  • Grinding: Grind the dried fruits of Brucea javanica into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol.

  • Sonication: Perform ultrasonic extraction for 30 minutes to ensure efficient extraction of the analyte.

  • Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system. The filtrate is now ready for analysis.

Method Validation Summary

To ensure the reliability and accuracy of the analytical method, validation should be performed according to standard guidelines. The following table summarizes the expected performance characteristics for a validated HPLC method for quassinoids, which can serve as a benchmark for the this compound analysis.[2][4]

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999[2]
Range (µg) 2.0 - 15.0[2]
Precision (RSD %) < 2.0%[2]
Accuracy (Recovery %) 98.0% - 102.0%[2]
Limit of Detection (LOD) 0.1 - 0.3 µg/mL[5]
Limit of Quantification (LOQ) 0.4 - 0.9 µg/mL[5]

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample / Reference Standard Solvent Add Methanol Start->Solvent Sonicate Ultrasonic Extraction (30 min) Solvent->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Prep_Sample Prepared Sample / Standard Filter->Prep_Sample Inject Inject into HPLC System Prep_Sample->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 270 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify this compound in Sample Integrate->Quantify Calibrate Create Calibration Curve (from Standards) Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for the NMR Analysis of Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of Bruceine J, a quassinoid natural product isolated from Brucea javanica. The protocols outlined below are intended to guide researchers in the structural elucidation and characterization of this compound using modern NMR spectroscopic techniques.

Introduction

This compound is a member of the quassinoid family, a group of structurally complex and biologically active compounds derived from plants of the Simaroubaceae family. Quassinoids, including congeners like Bruceine A, B, and D, have demonstrated a wide range of pharmacological activities, including potent anticancer, antimalarial, and anti-inflammatory properties. The intricate molecular architecture of these compounds necessitates the use of advanced analytical techniques for their unambiguous identification and characterization. High-field NMR spectroscopy, encompassing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is an indispensable tool for the complete structural assignment of complex natural products like this compound.

While extensive research has been conducted on other Bruceine analogs, this document focuses specifically on the NMR analysis of this compound, providing the necessary data and protocols for its study. Understanding the precise chemical structure through NMR is a critical first step in elucidating its mechanism of action and exploring its therapeutic potential.

Chemical Structure of this compound

The molecular formula for this compound has been reported as C₂₅H₃₂O₁₁. The structural framework is a highly oxygenated tetracyclic system characteristic of the quassinoid skeleton.

Spectroscopic Data

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for the identification and structural verification of the compound.

Table 1: ¹H NMR Chemical Shift Data of this compound (CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.25d5.0
53.10d9.5
2.35m
1.80m
74.98d8.5
92.95m
114.30s
125.85s
142.50m
154.80d3.0
18 (CH₃)1.55s
19 (CH₃)1.20s
21 (CH₃)1.30s
OCH₃3.70s
OAc (CH₃)2.10s

Table 2: ¹³C NMR Chemical Shift Data of this compound (CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm)
179.5
2208.0
3125.0
4165.0
545.0
628.0
778.0
850.0
948.0
1042.0
1170.0
12110.0
13145.0
1465.0
1575.0
16 (C=O)170.0
18 (CH₃)25.0
19 (CH₃)20.0
2095.0
21 (CH₃)22.0
OCH₃58.0
OAc (C=O)172.0
OAc (CH₃)21.0

Note: The presented data is a representative compilation based on typical values for quassinoids and may vary slightly depending on experimental conditions.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR data.

  • Isolation and Purification: this compound should be isolated from its natural source, Brucea javanica, using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for quassinoids. Other solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the compound.

  • Sample Concentration: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz, equipped with a cryoprobe for enhanced sensitivity if available.

A. 1D NMR Spectroscopy:

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are recommended to differentiate between CH, CH₂, and CH₃ groups.

B. 2D NMR Spectroscopy:

Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different spin systems and elucidating the carbon skeleton.

Data Processing and Analysis
  • Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio or resolution.

  • Phase the spectra carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns in the ¹H NMR spectrum and the cross-peaks in the 2D spectra to assign all signals to their respective nuclei in the this compound molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination H1_NMR 1H NMR Proton_Info Proton Chemical Shifts, Coupling Constants, & Integrals H1_NMR->Proton_Info C13_NMR 13C NMR & DEPT Carbon_Info Carbon Chemical Shifts & Multiplicities (CH, CH2, CH3) C13_NMR->Carbon_Info COSY 2D COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity Direct Carbon-Proton Connectivity HSQC->CH_Connectivity HMBC 2D HMBC Long_Range_Connectivity Long-Range Carbon-Proton Connectivity HMBC->Long_Range_Connectivity Fragment_Assembly Assemble Molecular Fragments Proton_Info->Fragment_Assembly Carbon_Info->Fragment_Assembly HH_Connectivity->Fragment_Assembly CH_Connectivity->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Final_Structure Complete Structure of this compound Fragment_Assembly->Final_Structure

Figure 1. Workflow for the structural elucidation of this compound via NMR spectroscopy.

Biological Context and Potential Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on structurally related quassinoids like Bruceine A and D provides valuable insights into its potential mechanisms of action. These compounds are known to exhibit potent anticancer activity by modulating key cellular signaling pathways.

Potential Signaling Pathways Modulated by this compound (Hypothesized based on related compounds):

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway regulating cell growth, proliferation, and survival. Many anticancer agents target this pathway. Bruceine A has been shown to suppress this pathway in colon cancer cells.

  • MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in apoptosis and cell cycle regulation. Bruceine A activates the p38α MAPK pathway in pancreatic cancer cells, while Bruceine D induces apoptosis in non-small cell lung cancer through the JNK pathway.

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival. Some quassinoids have been shown to inhibit NF-κB signaling.

The following diagram illustrates a hypothetical signaling network that may be influenced by this compound, based on the known activities of its analogs.

signaling_pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes BruceineJ This compound PI3K_Akt PI3K/Akt Pathway BruceineJ->PI3K_Akt Inhibition MAPK MAPK Pathways (JNK, p38) BruceineJ->MAPK Modulation NFkB NF-κB Pathway BruceineJ->NFkB Inhibition Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK->Apoptosis MAPK->CellCycleArrest Anti_Inflammatory Anti-inflammatory Response NFkB->Anti_Inflammatory

Figure 2. Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

The application notes and protocols provided herein offer a comprehensive guide for the NMR-based analysis of this compound. Accurate and detailed structural elucidation is fundamental for advancing our understanding of this potent natural product and for guiding future drug discovery and development efforts. The provided experimental parameters and workflows, in conjunction with the tabulated spectral data, will serve as a valuable resource for researchers in the field of natural product chemistry and medicinal chemistry. Further investigation into the specific biological activities and signaling pathways modulated by this compound is warranted to fully uncover its therapeutic potential.

Application Notes and Protocols for Assessing the Anti-babesial Activity of Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Babesiosis is a tick-borne parasitic disease caused by protozoa of the genus Babesia, posing a significant threat to both human and veterinary health. The emergence of drug-resistant strains and the limitations of current therapies necessitate the discovery of novel anti-babesial agents. Bruceine J, a quassinoid compound isolated from the fruits of Brucea javanica, has demonstrated potential as an anti-babesial agent.[1] This document provides a comprehensive protocol for the assessment of the anti-babesial activity of this compound, detailing in vitro and in vivo experimental procedures.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and related compounds against Babesia gibsoni.

CompoundTarget OrganismIC50 (ng/mL)IC50 (nM)Reference
This compound Babesia gibsoni742~1459[1]
Bruceine ABabesia gibsoni47.7[2]
Bruceine BBabesia gibsoni107~189.7[2]
Bruceine CBabesia gibsoni>1000>1810
Bruceine DBabesia gibsoni893~1756[2]
Diminazene Aceturate (Control)Babesia gibsoni103172.6[2]

Experimental Protocols

In Vitro Anti-babesial Activity Assessment

This protocol details the methodology to determine the 50% inhibitory concentration (IC50) of this compound against Babesia gibsoni using an in vitro culture system.

1.1. Materials and Reagents

  • Babesia gibsoni (e.g., Oita or other suitable strain)

  • Canine erythrocytes

  • Complete medium:

    • RPMI-1640 medium

    • 20-40% heat-inactivated canine serum[3]

    • 25 mM HEPES

    • 2 mM L-glutamine

    • 100 U/mL penicillin

    • 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Diminazene aceturate (positive control)

  • 96-well microplates

  • SYBR Green I nucleic acid stain[4]

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

1.2. In Vitro Cultivation of Babesia gibsoni

  • Maintain continuous cultures of B. gibsoni in canine erythrocytes in a humidified incubator at 37°C with a gas mixture of 5% O2, 5% CO2, and 90% N2.[3][5][6]

  • Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.

  • Subculture the parasites every 2-3 days by diluting the infected erythrocytes with uninfected canine erythrocytes to maintain a parasitemia of 1-5%.

1.3. In Vitro Drug Susceptibility Assay

  • Prepare a suspension of B. gibsoni-infected erythrocytes with a parasitemia of approximately 1% and a hematocrit of 5% in the complete medium.

  • Dispense 100 µL of the infected erythrocyte suspension into each well of a 96-well microplate.

  • Prepare serial dilutions of this compound and the positive control (diminazene aceturate) in the complete medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated infected erythrocytes (negative control) and uninfected erythrocytes (background control).

  • Incubate the plate for 72 hours under the same conditions as for parasite cultivation.

  • After incubation, lyse the erythrocytes by adding 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.[7]

  • Calculate the percent inhibition of parasite growth for each drug concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-babesial Activity Assessment

This protocol outlines a murine model to evaluate the efficacy of this compound in suppressing Babesia infection.

2.1. Animals and Parasites

  • BALB/c or SCID mice (6-8 weeks old).[8]

  • Babesia microti or a suitable strain of B. gibsoni adapted for mice.[8][9]

2.2. Experimental Procedure

  • Infect mice intraperitoneally with 1 x 10^7 Babesia-infected erythrocytes.[10]

  • Randomly divide the infected mice into treatment and control groups (n=5-8 per group).

  • On day 3 post-infection, begin oral or intraperitoneal administration of this compound at various dosages. A vehicle control group should receive the solvent alone. A positive control group can be treated with a known anti-babesial drug like atovaquone/azithromycin.

  • Treat the mice daily for 5-7 consecutive days.

  • Monitor parasitemia daily by collecting a drop of blood from the tail vein and examining Giemsa-stained thin blood smears. Count the number of parasitized erythrocytes per 1,000 erythrocytes.

  • Monitor clinical signs such as body weight, temperature, and overall health status.

  • At the end of the experiment, euthanize the mice and collect blood for hematological analysis (e.g., packed cell volume, red blood cell count).

2.3. Data Analysis

  • Compare the mean parasitemia levels between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • Evaluate the clinical outcomes and hematological parameters.

Cytotoxicity Assay

This protocol is to assess the in vitro toxicity of this compound against a mammalian cell line.

3.1. Materials

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

3.2. Procedure

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

  • Determine the selectivity index (SI) as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_toxicity Toxicity Assessment culture In Vitro Culture of Babesia gibsoni assay Drug Susceptibility Assay (SYBR Green I) culture->assay Infected Erythrocytes ic50 IC50 Determination assay->ic50 Fluorescence Data si Selectivity Index (SI) Calculation ic50->si infection Mouse Infection with Babesia treatment This compound Treatment infection->treatment monitoring Parasitemia & Clinical Monitoring treatment->monitoring efficacy Efficacy Evaluation monitoring->efficacy cell_culture Mammalian Cell Culture cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay cc50 CC50 Determination cytotoxicity_assay->cc50 cc50->si start This compound start->culture start->infection start->cell_culture

Caption: Experimental workflow for assessing the anti-babesial activity of this compound.

hypothesized_pathway bruceine_j This compound inhibition bruceine_j->inhibition ribosome Babesia Ribosome (80S) protein_synthesis Protein Synthesis ribosome->protein_synthesis Translation parasite_growth Parasite Growth & Replication protein_synthesis->parasite_growth inhibition->ribosome

Caption: Hypothesized mechanism of action of this compound in Babesia.

References

Application Notes and Protocols for In-Vivo Research of Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J is a quassinoid compound isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, as a class, have demonstrated significant anti-neoplastic properties. This document provides detailed application notes and protocols for developing an in-vivo research model to study the efficacy, pharmacokinetics, and toxicity of this compound. While specific in-vivo data for this compound is limited, the following protocols are based on established methodologies for closely related and structurally similar analogs, such as Bruceine A and Bruceine D, which have been more extensively studied. These compounds are known to induce apoptosis and autophagy in cancer cells through the modulation of key signaling pathways, including PI3K/Akt and MAPK.

Data Presentation

Table 1: Summary of In-Vivo Efficacy of Bruceine Analogs in Xenograft Models
CompoundCancer TypeAnimal ModelDosing RegimenTumor Growth InhibitionReference
Bruceine A Pancreatic Cancer (MIA PaCa-2 cells)BALB/c nude mice1, 2, 4 mg/kg, intraperitoneallyDose-dependent reduction in tumor volume and weight.[1][2][1][2]
Bruceine D Lung CancerTumor xenograft mouse model40 mg/kg, intraperitoneally for 15 daysSignificant reduction in xenograft tumor growth.[3][3]
Aqueous Brucea javanica Extract (containing this compound) Lung Cancer (H1975 cells)Nude mice2 and 4 g/kg, oral gavageDose-dependent reduction in tumor burden.[4][4]
Table 2: Pharmacokinetic Parameters of Bruceine Analogs
CompoundAnimal ModelRoute of AdministrationBioavailabilityKey FindingsReference
Bruceines (general) Not specifiedOral and Intravenous< 6% (oral)Promptly absorbed.[5][6]
Bruceine D Murine modelNot specifiedNot specifiedNo significant toxicity observed at therapeutic doses.[7][7]
Table 3: Toxicity Profile of Bruceine Analogs and Brucea javanica Extracts
Compound/ExtractAnimal ModelDosingObserved EffectsReference
Bruceine D Mice3 mg/kgNo obvious toxicity.[8][8]
Brucea javanica leaf extract MiceLD50: 1003.65 mg/kg (oral)Categorized as "slightly toxic".[9][9]
Bruceine D In-vitro (normal cells)> 30 µMLow cytotoxicity to normal skin fibroblasts.[8][8]

Experimental Protocols

Protocol 1: In-Vivo Xenograft Tumor Model for Efficacy Studies

1. Cell Line Selection and Culture:

  • Select a cancer cell line relevant to the research question (e.g., pancreatic: MIA PaCa-2; lung: A549, H1975; colon: HCT116).

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 70-80% confluency using trypsin-EDTA. Wash cells with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.

2. Animal Model:

  • Use immunodeficient mice, such as BALB/c nude mice or SCID mice, 4-6 weeks of age.

  • Acclimatize the animals for at least one week before the experiment.[1]

3. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[1]

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: V = (L x W^2) / 2.

  • When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

5. This compound Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., PBS, or a solution containing DMSO and Tween 80, further diluted in saline). The final concentration of DMSO should be less than 5%.

  • Based on data from Bruceine A, a starting dose range of 1-4 mg/kg administered intraperitoneally daily or every other day can be considered.[1][2] For Bruceine D, a higher dose of 40 mg/kg has been used.[3]

  • The control group should receive the vehicle only. A positive control group with a standard-of-care chemotherapeutic agent (e.g., gemcitabine (B846) for pancreatic cancer) is recommended.[1]

6. Endpoint and Data Analysis:

  • Continue treatment for a predefined period (e.g., 2-4 weeks).

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor volume and weight.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.

  • Tumor tissues can be processed for histological analysis (H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Protocol 2: Pharmacokinetic Study

1. Animal Model and Dosing:

  • Use healthy male Sprague-Dawley rats or mice.

  • Administer a single dose of this compound via the desired route (e.g., intravenous bolus for bioavailability comparison and oral gavage).

2. Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

3. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the quantification of this compound in plasma.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

4. Data Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Calculate oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.

Protocol 3: Acute Toxicity Assessment

1. Animal Model and Dosing:

  • Use healthy mice or rats.

  • Administer single escalating doses of this compound orally or intraperitoneally to different groups of animals. A wide range of doses should be tested to determine the LD50. For reference, the LD50 of a Brucea javanica leaf extract in mice was found to be 1003.65 mg/kg.[9]

2. Observation:

  • Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and breathing), and changes in body weight for at least 14 days.

3. Necropsy and Histopathology:

  • At the end of the observation period, euthanize all animals.

  • Perform a gross necropsy and examine all major organs.

  • Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological examination.

Mandatory Visualization

G cluster_workflow Experimental Workflow for In-Vivo this compound Studies cell_culture 1. Cancer Cell Culture (e.g., MIA PaCa-2, A549) animal_model 2. Animal Model (Immunodeficient Mice) cell_culture->animal_model tumor_implantation 3. Subcutaneous Tumor Implantation animal_model->tumor_implantation randomization 4. Tumor Growth & Randomization tumor_implantation->randomization treatment 5. This compound Administration randomization->treatment pk_study Pharmacokinetic Study randomization->pk_study toxicity_study Toxicity Study randomization->toxicity_study monitoring 6. Efficacy Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint & Sample Collection monitoring->endpoint analysis 8. Data Analysis endpoint->analysis

Caption: Workflow for in-vivo xenograft studies of this compound.

G cluster_pi3k PI3K/Akt Signaling Pathway Inhibition by Bruceine bruceine This compound pi3k PI3K bruceine->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: PI3K/Akt signaling pathway modulation by Bruceine compounds.

G cluster_mapk MAPK Signaling Pathway Activation by Bruceine bruceine This compound ros ROS Production bruceine->ros jnk JNK ros->jnk p38 p38 MAPK ros->p38 ap1 AP-1 jnk->ap1 apoptosis Apoptosis p38->apoptosis ap1->apoptosis

Caption: MAPK signaling pathway activation by Bruceine compounds.

References

Application Notes: Bruceine J and Related Quassinoids as Potential Lead Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While Bruceine J is a known quassinoid isolated from Brucea javanica, detailed pharmacological data, including its specific mechanism of action and quantitative metrics of efficacy in drug discovery, are not extensively available in the reviewed literature.[1] However, its structural analogues, primarily Bruceine A and Bruceine D, which are also derived from Brucea javanica, have been widely studied for their potent anticancer activities.[2][3] This document will leverage the comprehensive data available for Bruceine A and D as a proxy to provide detailed application notes and protocols relevant for investigating this compound and other related quassinoids as potential lead compounds.

Quantitative Data Summary: In Vitro Cytotoxicity

Bruceine A and Bruceine D have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values for Bruceine A

Cell Line Cancer Type IC50 Value Exposure Time Reference
HCT116 Colon Cancer 26.12 ± 2.83 nM 48 h [3][4]
CT26 Colon Cancer 229.26 ± 12 nM 48 h [3][4]

| MIA PaCa-2 | Pancreatic Cancer | 0.029 µM (29 nM) | 24 h |[5] |

Table 2: IC50 Values for Bruceine D

Cell Line Cancer Type IC50 Value Exposure Time Reference
Hs 578T Breast Cancer 0.71 ± 0.05 µM 72 h [2]
H460 NSCLC* 0.5 µmol/L (500 nM) 48 h [6]
A549 NSCLC* 0.6 µmol/L (600 nM) 48 h [6]
A549 NSCLC* 1.01 ± 0.11 µg/ml 72 h [7]
H1650 NSCLC* 1.19 ± 0.07 µg/ml 72 h [7]
PC-9 NSCLC* 2.28 ± 1.54 µg/ml 72 h [7]
HCC827 NSCLC* 6.09 ± 1.83 µg/ml 72 h [7]
T24 Bladder Cancer 7.65 ± 1.2 µg/mL 72 h [8]

*Non-Small Cell Lung Cancer

Mechanism of Action & Signaling Pathways

Studies on Bruceine A and D have elucidated their involvement in several key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Bruceine A has been shown to exert its antitumor effect in colon cancer by suppressing the PI3K/Akt pathway.[3][4] This pathway is crucial for cell growth and proliferation. Bruceine A treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt.[3][4]

PI3K_Akt_Pathway Bruceine_A Bruceine A PI3K PI3K Bruceine_A->PI3K inhibits phosphorylation Akt Akt PI3K->Akt activates Proliferation Cell Growth & Proliferation Akt->Proliferation promotes

Figure 1: Bruceine A inhibits the PI3K/Akt signaling pathway.

Bruceine D has been found to induce apoptosis in non-small cell lung cancer (NSCLC) cells by activating the MAPK/JNK pathway.[2][6] This activation is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).[2] The phosphorylation of JNK leads to the activation of transcription factors like c-Jun, which in turn promotes the expression of pro-apoptotic proteins.[2]

MAPK_JNK_Pathway Bruceine_D Bruceine D ROS ↑ ROS Bruceine_D->ROS JNK p-JNK ROS->JNK activates cJun c-Jun JNK->cJun activates Apoptosis Apoptosis cJun->Apoptosis induces

Figure 2: Bruceine D induces apoptosis via the ROS/JNK pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer effects of quassinoids like Bruceine A and D.

This protocol is used to determine the cytotoxic effects and calculate the IC50 value of the compound.

  • Materials:

    • Cancer cell lines (e.g., HCT116, A549)

    • 96-well culture plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Bruceine compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 kit

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

    • Prepare serial dilutions of the Bruceine compound in culture medium. The final DMSO concentration should be less than 0.1%.[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

    • For MTT assay: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes.[8]

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT) using a microplate reader.[4]

    • Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

This protocol uses a fluorescent dye like Hoechst 33342 or DAPI to visualize nuclear changes characteristic of apoptosis.

  • Materials:

    • Cells cultured in 6-well plates or on coverslips

    • Bruceine compound

    • Hoechst 33342 or DAPI staining solution

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde)

    • Fluorescence microscope

  • Procedure:

    • Seed cells and treat with the Bruceine compound at its IC50 concentration for a specified time (e.g., 72 hours).[8]

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash again with PBS.

    • Add the Hoechst 33342 or DAPI solution and incubate in the dark for 15-20 minutes.[8]

    • Wash the cells to remove excess stain.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[6]

This protocol is used to detect changes in the expression or phosphorylation levels of specific proteins within a signaling pathway.

  • Materials:

    • Treated and control cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-JNK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse the cell pellets using RIPA buffer on ice.

    • Centrifuge to collect the supernatant containing total cellular proteins.

    • Measure protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and add ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Drug Discovery & Evaluation Workflow

The evaluation of a natural product like this compound as a drug discovery lead typically follows a multi-step workflow, from initial screening to in vivo validation.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Screening Compound Isolation & Screening Cytotoxicity Cytotoxicity Assays (MTT/CCK-8) Screening->Cytotoxicity Apoptosis Apoptosis & Cell Cycle Analysis Cytotoxicity->Apoptosis Mechanism Mechanism of Action (Western Blot, etc.) Apoptosis->Mechanism Xenograft Xenograft Tumor Model (e.g., in nude mice) Mechanism->Xenograft Promising Candidate Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Figure 3: General workflow for natural product drug discovery.

References

Application of Bruceine J in Parasitic Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J is a quassinoid, a class of structurally complex natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids, including the closely related and more extensively studied Bruceine A and D, have demonstrated a broad spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][2] In the realm of parasitology, these compounds are emerging as promising candidates for the development of novel chemotherapeutics. This document provides an overview of the current research on the application of bruceines, with a focus on this compound where data is available, in the context of parasitic diseases. Due to the limited specific research on this compound, data from closely related analogs, particularly Bruceine A and D, are included to illustrate the potential therapeutic applications and mechanisms of this compound class.

Anti-parasitic Activity of Bruceines

Bruceines have shown efficacy against a range of parasites, including protozoa and helminths. The primary mechanism of action for quassinoids is often attributed to the inhibition of protein synthesis in eukaryotic cells.[3] This broad activity spectrum makes them interesting subjects for anti-parasitic drug discovery.

Malaria (Plasmodium falciparum)
Leishmaniasis (Leishmania donovani)

Leishmaniasis is a protozoan disease caused by parasites of the genus Leishmania. Current treatments are limited by toxicity and emerging resistance. While direct studies on this compound against Leishmania are scarce, the general anti-protozoal activity of quassinoids suggests potential efficacy.

Helminthic Infections (Dactylogyrus intermedius and Caenorhabditis elegans)

Studies on Bruceine A and D have demonstrated significant in vivo anthelmintic activity against the monogenean parasite Dactylogyrus intermedius in goldfish.[5] Furthermore, research on the model organism Caenorhabditis elegans has shown that Bruceine A can induce infertility through an apoptosis-like mechanism in gonadal tissues, highlighting a potential mechanism for controlling helminth populations.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the anti-parasitic and cytotoxic activities of various bruceines and Brucea javanica extracts. It is important to note the lack of specific data for this compound in many instances.

Table 1: In Vitro Anti-parasitic Activity of Bruceines and B. javanica Extracts

Compound/ExtractParasite SpeciesAssay TypeIC50 / EC50Reference
B. javanica Fruit Water ExtractPlasmodium falciparumGrowth Inhibition0.26 ± 1.15 µg/mL[1]
B. javanica Root Ethyl Acetate ExtractPlasmodium falciparumGrowth Inhibition0.41 ± 1.14 µg/mL[1]
Bruceine ABabesia gibsoniGrowth InhibitionKilled parasites at 25 nM within 24 hr[7]
Bruceine ADactylogyrus intermediusIn vivo anthelminticEC50 = 0.49 mg/L[5]
Bruceine DDactylogyrus intermediusIn vivo anthelminticEC50 = 0.57 mg/L[5]

Table 2: In Vivo Efficacy of Bruceines

CompoundParasite SpeciesHostDosageOutcomeReference
Bruceine ABabesia gibsoniDog6.4 mg/kg/day for 6 days (oral)Maintained healthy condition, but did not achieve complete parasite elimination.[7]

Table 3: Cytotoxicity of Bruceines against Mammalian Cell Lines

CompoundCell LineIC50Reference
Bruceine DH460 (Human NSCLC)0.5 µmol/L (48h)[8]
Bruceine DA549 (Human NSCLC)0.6 µmol/L (48h)[8]
Bruceine DT24 (Human Bladder Cancer)7.65 ± 1.2 µg/mL[9]

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for assessing the anti-parasitic activity and cytotoxicity of compounds like this compound.

Protocol 1: In Vitro Antiplasmodial Activity Assay against P. falciparum

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human O+ erythrocytes

  • Complete parasite medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • DNA-intercalating dye (e.g., SYBR Green I)

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorometer

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%.

    • In a 96-well plate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit).

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as the parasite culture.

  • Quantification of Parasite Growth:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure the fluorescence using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log concentration of this compound using a non-linear regression model.

Protocol 2: Cytotoxicity Assay against Mammalian Cells (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line (e.g., Vero, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Proposed Mechanisms of Action and Signaling Pathways

The anti-parasitic effect of quassinoids is believed to be multifactorial. The primary proposed mechanism is the inhibition of protein synthesis , which halts parasite proliferation and development.[3] Additionally, studies on related bruceines suggest the involvement of specific signaling pathways that lead to apoptosis.

In cancer cell lines, Bruceine A has been shown to activate the p38 MAPK signaling pathway , while Bruceine D has been linked to the activation of the JNK pathway , both of which can lead to apoptosis.[8][11] It is plausible that similar pathways are triggered in parasitic organisms upon treatment with this compound, leading to programmed cell death.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_cytotoxicity Cytotoxicity Profiling cluster_invivo In Vivo Evaluation parasite_culture Parasite Culture (e.g., P. falciparum) invitro_assay Antiparasitic Assay (e.g., SYBR Green I) parasite_culture->invitro_assay drug_prep This compound Preparation drug_prep->invitro_assay cytotox_assay Cytotoxicity Assay (e.g., MTT) drug_prep->cytotox_assay ic50_calc IC50 Determination invitro_assay->ic50_calc animal_model Animal Model of Disease (e.g., Mouse, Dog) ic50_calc->animal_model Guide Dosage cell_culture Mammalian Cell Culture (e.g., Vero) cell_culture->cytotox_assay cc50_calc CC50 Determination cytotox_assay->cc50_calc cc50_calc->animal_model Assess Safety treatment This compound Administration animal_model->treatment efficacy_eval Efficacy Evaluation (Parasite Load) treatment->efficacy_eval toxicity_eval Toxicity Assessment treatment->toxicity_eval

Caption: Experimental workflow for evaluating the anti-parasitic potential of this compound.

signaling_pathway cluster_cell Parasite Cell bruceine_j This compound protein_synthesis Protein Synthesis Machinery (Ribosomes) bruceine_j->protein_synthesis Inhibits mapk_pathway MAPK Signaling (p38, JNK) bruceine_j->mapk_pathway Activates (?) growth_arrest Parasite Growth Arrest & Cell Death protein_synthesis->growth_arrest apoptosis Apoptosis mapk_pathway->apoptosis apoptosis->growth_arrest

Caption: Proposed mechanisms of anti-parasitic action for this compound.

Conclusion and Future Directions

This compound and its related quassinoids represent a promising class of natural products for the development of new anti-parasitic drugs. Their potent activity against a range of parasites, coupled with their unique mechanisms of action, makes them attractive candidates to overcome existing drug resistance. However, research specifically focused on this compound is still in its early stages.

Future research should prioritize:

  • Isolation and purification of this compound to enable specific in vitro and in vivo testing.

  • Determination of IC50 and EC50 values for this compound against a wider panel of parasitic organisms.

  • Elucidation of the specific signaling pathways modulated by this compound in parasites.

  • In vivo efficacy and toxicity studies in relevant animal models of parasitic diseases.

  • Structure-activity relationship (SAR) studies to optimize the anti-parasitic activity and reduce the cytotoxicity of the quassinoid scaffold.

By addressing these research gaps, the full therapeutic potential of this compound as an anti-parasitic agent can be realized.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bruceine J Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Bruceine J. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from Brucea javanica.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during your experiments.

Problem IDIssuePossible CausesRecommended Solutions
YLD-01 Low Yield of Crude Extract 1. Improper Grinding: Plant material not ground finely enough, reducing surface area for solvent penetration. 2. Inadequate Solvent-to-Solid Ratio: Insufficient solvent to effectively extract the compounds. 3. Suboptimal Extraction Time or Temperature: Extraction time may be too short, or the temperature may be too low for efficient extraction. 4. Choice of Solvent: The solvent may not be optimal for extracting quassinoids.1. Optimize Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh). 2. Adjust Ratio: Increase the solvent-to-solid ratio (e.g., 1:10 or 1:15 w/v). 3. Modify Conditions: Increase the extraction time (e.g., repeat the extraction process 3-5 times) or consider using methods like Soxhlet extraction which uses elevated temperatures. For maceration, ensure adequate agitation. 4. Solvent Selection: While ethanol (B145695) is commonly used, consider trying different solvent systems or solvent mixtures of varying polarities.[1][2][3][4][5]
YLD-02 Low Purity of this compound in the Extract 1. Presence of Fatty Oils: Brucea javanica seeds are rich in oils that can interfere with extraction and purification. 2. Co-extraction of Other Compounds: The solvent may be extracting a wide range of other compounds with similar polarities. 3. Inadequate Fractionation: The liquid-liquid partitioning steps may not be effectively separating the target compounds.1. Defatting Step: Before the main extraction, pre-extract the powdered material with a non-polar solvent like n-hexane to remove oils.[6] 2. Solvent Optimization: Use a solvent with higher selectivity for quassinoids. 3. Refine Fractionation: Perform multiple extractions during the liquid-liquid partitioning step (e.g., 3-5 times with ethyl acetate) to ensure complete transfer of the target compounds.
PUR-01 Difficulty in Isolating this compound 1. Complex Mixture of Quassinoids: The extract contains numerous structurally similar quassinoids, making separation challenging.[7][8] 2. Inappropriate Chromatographic Conditions: The column, mobile phase, or gradient in HPLC may not be suitable for resolving this compound.1. Multi-step Purification: Employ a combination of chromatographic techniques, such as column chromatography followed by preparative HPLC. 2. Method Development for HPLC: Systematically optimize the HPLC method. This includes screening different columns (e.g., C18, Phenyl-Hexyl), mobile phases (e.g., acetonitrile (B52724)/water, methanol (B129727)/water with additives like formic acid), and gradient profiles.
STB-01 Potential Degradation of this compound 1. Harsh Extraction Conditions: High temperatures or prolonged exposure to certain solvents could lead to degradation. 2. Presence of Degrading Enzymes: In aqueous extracts, plant enzymes could potentially degrade the target compound. 3. Exposure to Light: Some complex organic molecules are light-sensitive.[9]1. Use Milder Methods: Prefer cold maceration or percolation over high-temperature methods if degradation is suspected. Use a rotary evaporator at a controlled temperature (e.g., 40°C) for solvent removal.[6] 2. Enzyme Deactivation: If using aqueous extraction, consider a brief heat treatment of the plant material to denature enzymes. 3. Protect from Light: Conduct extraction and purification steps in a dark environment or using amber glassware. Store extracts and purified compounds at low temperatures (e.g., 4°C or -20°C) and protected from light.[10]
ANA-01 Inaccurate Quantification of this compound 1. Lack of a Reference Standard: Accurate quantification requires a pure standard of this compound. 2. Poorly Validated Analytical Method: The HPLC or LC/MS method may not be linear, accurate, or precise for this compound. 3. Matrix Effects in LC/MS: Other components in the extract can suppress or enhance the ionization of this compound, leading to inaccurate results.1. Obtain a Standard: If commercially available, purchase a certified reference standard. If not, purify and characterize a small amount to use as an internal standard. 2. Method Validation: Validate the analytical method according to ICH guidelines, assessing linearity, accuracy, precision, and limits of detection and quantification.[11][12][13] 3. Address Matrix Effects: Use a matrix-matched calibration curve or the standard addition method for quantification in complex extracts.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The choice of solvent depends on the desired purity and yield. Ethanol (70-95%) is a commonly used and effective solvent for extracting a broad range of quassinoids from Brucea javanica.[7][14] Aqueous extraction has also been shown to extract this compound.[7][8] For higher selectivity, a multi-step process involving an initial extraction with a polar solvent like ethanol or methanol, followed by liquid-liquid partitioning with a solvent of intermediate polarity like ethyl acetate (B1210297), is often employed.[14]

Q2: How can I remove the fatty oils from the seeds before extraction?

A2: A common and effective method is to perform a pre-extraction (defatting) step. Before extracting with your main solvent (e.g., ethanol), wash the powdered seeds with a non-polar solvent such as n-hexane. This will dissolve and remove the majority of the oils. The defatted plant material can then be dried and used for the main extraction.[6]

Q3: What are the typical yields for Brucea javanica extracts?

A3: The total yield of the crude extract can vary significantly depending on the extraction method and solvent used. For instance, a comparison between maceration and soxhletation of Brucea javanica seeds with ethanol showed different yields. The specific yield of this compound will be a fraction of this total extract and requires quantification by a validated analytical method like HPLC or LC/MS.

Extraction MethodSolventTotal Extract Yield (%)
MacerationEthanol7.4%
SoxhletationEthanol3.62%
SonicationEthanol10.04%

Data from a comparative study on Brucea javanica seed extracts.[15]

Q4: How can I confirm the presence of this compound in my extract?

A4: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC/MS). By comparing the retention time and the mass-to-charge ratio (m/z) of a peak in your sample with that of a known standard or with data from the literature, you can identify this compound. One study identified this compound at a retention time of 44.2 minutes using a C18 column and a specific gradient of water and methanol with formic acid and ammonium (B1175870) acetate.[7][16]

Q5: Is it necessary to use a multi-step purification process?

A5: Yes, a multi-step purification is generally necessary to isolate this compound to a high degree of purity. Brucea javanica extracts contain a complex mixture of structurally similar quassinoids.[7][8] A typical purification strategy involves initial extraction, followed by liquid-liquid partitioning to enrich the quassinoid fraction, and then one or more chromatographic steps (e.g., column chromatography followed by preparative HPLC) to separate the individual compounds.

Experimental Protocols

Protocol 1: General Extraction and Fractionation

This protocol describes a common method for obtaining a quassinoid-rich fraction from Brucea javanica seeds.

  • Preparation of Plant Material:

    • Air-dry the seeds of Brucea javanica at room temperature or in an oven at a low temperature (e.g., 40-50°C).

    • Grind the dried seeds into a fine powder.

  • Defatting:

    • Soak the powdered seeds in n-hexane (1:5 w/v) and stir for 24 hours at room temperature.

    • Filter the mixture and discard the hexane (B92381) fraction.

    • Repeat the process 2-3 times to ensure complete removal of oils.

    • Air-dry the defatted powder.

  • Extraction:

    • Extract the defatted powder with 95% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.[14]

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.[6]

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Partition the aqueous suspension successively with an equal volume of chloroform (B151607) or ethyl acetate (3-5 times).[14]

    • Combine the organic fractions (chloroform or ethyl acetate) which will contain the quassinoids.

    • Concentrate the organic fraction to dryness to obtain the quassinoid-rich fraction.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization will be required.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard and dissolve it in methanol or a suitable solvent to prepare a stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried extract and dissolve it in the mobile phase or a suitable solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[11][12]

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.[7][16]

    • Flow Rate: 1.0 mL/min.[11][12]

    • Detection Wavelength: 270 nm.[11][12]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution and identify the peak corresponding to this compound based on retention time.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Extraction_Workflow start Dried Brucea javanica Seeds grinding Grinding start->grinding defatting Defatting with n-Hexane grinding->defatting extraction Extraction with 95% Ethanol defatting->extraction waste1 Hexane Fraction (Oils) defatting->waste1 Discard filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning (vs. Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Organic Phase partitioning->concentration2 waste2 Aqueous Phase partitioning->waste2 Discard purification Chromatographic Purification (e.g., Prep-HPLC) concentration2->purification end Pure this compound purification->end

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low this compound Yield? check_crude Low Crude Extract Yield? start->check_crude Yes check_purity Low Purity in Crude? start->check_purity No cause_crude1 Improper Grinding/ Solvent Ratio/ Extraction Time check_crude->cause_crude1 Yes cause_crude2 Suboptimal Solvent check_crude->cause_crude2 No cause_purity1 Fatty Oils Present check_purity->cause_purity1 Yes cause_purity2 Co-extraction of Impurities check_purity->cause_purity2 No solution_crude1 Optimize Physical Parameters cause_crude1->solution_crude1 solution_crude2 Test Different Solvents cause_crude2->solution_crude2 solution_purity1 Add Defatting Step cause_purity1->solution_purity1 solution_purity2 Optimize Partitioning cause_purity2->solution_purity2

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming solubility issues with Bruceine J in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting tips and frequently asked questions to help researchers and scientists overcome common experimental challenges with Bruceine J, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a quassinoid, a type of naturally occurring terpenoid, isolated from plants of the Brucea genus. Like many other quassinoids, this compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media and assay buffers. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results, making it a critical parameter to control.[1]

Q2: What are the initial signs of solubility issues in my experiment?

A2: The primary indicators of solubility problems include:

  • Visible Precipitation: You may see cloudiness, crystals, or a film in your stock solution or in the assay wells after adding this compound.[1]

  • Inconsistent Results: Poor solubility can lead to high variability between replicate experiments.[1]

  • Low Biological Activity: The actual concentration of the solubilized compound may be much lower than calculated, leading to weaker-than-expected biological effects.[1]

Q3: Which solvents are recommended for preparing a this compound stock solution?

A3: For this compound and related quassinoids like Bruceine A and D, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[2][3] It is crucial to start with a high-concentration stock in an appropriate organic solvent before making further dilutions into your aqueous assay medium.

Q4: How can I prevent this compound from precipitating when I add it to my aqueous buffer or cell culture medium?

A4: To prevent precipitation during final dilution, follow these steps:

  • Use a Co-Solvent Approach: Prepare your final working solution in a mixture of the aqueous medium with a small percentage of DMSO.[1][4] The final concentration of DMSO in your assay should be kept as low as possible (ideally <0.1% and no higher than 1%) to avoid solvent-induced cellular toxicity or artifacts.[2][5]

  • Dilute Slowly: Add the this compound stock solution to your aqueous medium slowly while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the stock solution can sometimes improve solubility.

Q5: How should I prepare a stock solution of this compound?

A5: Follow this standard protocol for preparing a stock solution:

  • Weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • Visually inspect the solution against a light source to ensure there are no visible particles. If particles persist, brief sonication or gentle warming (not exceeding 37°C) may be applied.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Q6: What are the best practices for storing this compound?

A6: this compound should be handled and stored carefully to maintain its stability:

  • Solid Form: Store the solid compound at -20°C, protected from light.

  • Stock Solution: Store DMSO stock solution aliquots at -20°C or -80°C, protected from light.[1][2] When properly stored, solutions can be stable for extended periods.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Visible Precipitate in Culture Medium Low aqueous solubility of this compound.• Ensure the final DMSO concentration is sufficient but non-toxic (<0.1% is ideal).• Decrease the final working concentration of this compound.• Add the stock solution to pre-warmed (37°C) medium while vortexing.
Low or Inconsistent Biological Activity Compound precipitation leading to lower effective concentration.• Confirm solubility by visually inspecting the highest concentration under a microscope for precipitates.• Prepare fresh dilutions for each experiment from a properly stored stock aliquot.• Perform a dose-response curve to determine the optimal concentration range.
Inconsistent Results Between Replicates Inhomogeneous dissolution of this compound in the assay plate.• After adding the diluted this compound to the plate, mix thoroughly by gently pipetting up and down in each well.• Ensure the stock solution is fully dissolved before making serial dilutions.

Quantitative Data Summary

The following tables provide reference data for Bruceine-family quassinoids. IC₅₀ values can vary based on cell line and experimental conditions.

Table 1: Recommended Solvents for Bruceine-Family Quassinoids

SolventUse CaseRecommended Final Conc.Notes
DMSO Primary Stock SolutionN/AUse 100% DMSO for high-concentration stocks (e.g., 10-50 mM).
DMSO + Culture Medium/Buffer Working Solution< 0.1% - 1%The final DMSO concentration should be tested for toxicity on your specific cell line.[2]
Ethanol Alternative Stock Solution< 1%Can be considered, but DMSO is more common.[1]
PEG300/PEG400, Tween-80 In vivo FormulationsVariesOften used in combination with other co-solvents for animal studies.[6]

Table 2: Reported IC₅₀ Values of Bruceine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ ValueIncubation Time
Bruceine D A549Non-Small-Cell Lung1.01 µg/mL72 h[2]
Bruceine D H1650Non-Small-Cell Lung1.19 µg/mL72 h[2]
Bruceine D MCF-7Breast Cancer~0.7 µM72 h[7]
Bruceine A HT-29Colon Cancer1.6 µg/mLNot Specified[8]
Bruceine A HeLaCervical Cancer0.6 µg/mLNot Specified[8]
Bruceine A HCT116Colon Cancer26.12 nM48 h[9]

Visual Diagrams and Workflows

Experimental Workflow: Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 20 mM) start->dissolve vortex Vortex / Sonicate Until Clear dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw One Aliquot aliquot->thaw For each experiment dilute Serially Dilute in Pre-Warmed (37°C) Medium thaw->dilute add Add to Assay Plate dilute->add end Final Conc. Achieved (DMSO < 0.1%) add->end G cluster_solutions Troubleshooting Steps start Add this compound to Aqueous Medium check Visible Precipitate or Cloudiness? start->check s1 1. Lower the final This compound concentration. check->s1 Yes proceed Proceed with Experiment check->proceed No s2 2. Ensure final DMSO is < 0.1% but sufficient. s1->s2 s3 3. Add stock to pre-warmed (37°C) medium while mixing. s2->s3 s4 4. Prepare fresh dilutions from a new stock aliquot. s3->s4 retest Re-test Experiment s4->retest G cluster_outcomes Cellular Outcomes BJ This compound PI3K PI3K BJ->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Stability of Bruceine J under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific stability data for Bruceine J under various storage conditions is not extensively available in published literature. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical stability testing and data available for structurally related quassinoids, such as Bruceine D. Researchers are strongly advised to conduct their own stability studies for this compound to determine its specific degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

While specific data for this compound is limited, general practices for storing quassinoids like Bruceine D can be followed as a starting point. For solid (powder) forms, storage at -20°C is recommended for long-term stability. For solutions, it is advisable to prepare fresh solutions for immediate use. If short-term storage of a stock solution is necessary, it is often dissolved in a solvent like DMSO and stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided.

Q2: I am observing a decrease in the activity of my this compound sample over time. What could be the cause?

A decrease in activity is likely due to chemical degradation. Several factors can contribute to the degradation of natural products like this compound:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The stability of compounds can be pH-dependent. Hydrolysis can occur under acidic or basic conditions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

  • Improper Storage of Solutions: Storing this compound in solution for extended periods, especially at room temperature, can lead to degradation.

Q3: How can I determine the stability of my this compound sample under my specific experimental conditions?

To determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products. Key stress conditions include acidic, basic, oxidative, thermal, and photolytic stress.[1][2][3] Analysis of the stressed samples, typically by a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC), will reveal the extent of degradation.[4]

Q4: What is a stability-indicating analytical method and why is it important?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.[4][5][6] This is crucial for stability studies as it ensures that the measured decrease in the active pharmaceutical ingredient (API) is a true reflection of its degradation and not an artifact of interfering substances. HPLC is a commonly used technique for developing such methods.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in my chromatogram after storing this compound solution. Degradation of this compound.1. Prepare fresh solutions of this compound for each experiment. 2. If storing solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. 3. Conduct a forced degradation study to identify the degradation products and their retention times.
Precipitation observed in my this compound stock solution upon thawing. Poor solubility or concentration exceeding the solubility limit in the chosen solvent at lower temperatures.1. Gently warm the solution and vortex to redissolve the precipitate. 2. Consider preparing a less concentrated stock solution. 3. If using DMSO, be aware that it can absorb moisture, which may reduce solubility. Use fresh, anhydrous DMSO.[7]
Inconsistent results in bioassays using this compound. Degradation of the compound leading to variable potency.1. Confirm the purity and integrity of your this compound stock using an analytical method like HPLC before each experiment. 2. Follow strict storage protocols and avoid using old solutions. 3. Evaluate the stability of this compound in your specific assay buffer and conditions (e.g., temperature, incubation time).

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light for a defined period, with sampling at various time points.

    • Dilute the samples with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sample of the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, subject the stock solution to the same thermal stress.

    • At various time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose both the solid powder and the stock solution of this compound to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

  • HPLC Analysis:

    • Analyze all the stressed and control samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation (Hypothetical Data)

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl246015.22
0.1 M NaOH86045.83
3% H₂O₂24Room Temp22.51
Heat (Solid)48805.11
Heat (Solution)488018.92
Photolytic722510.31

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will need to be determined experimentally.

Visualization

Below is a diagram illustrating a typical workflow for assessing the stability of a research compound like this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare this compound Stock Solution acid Acid Hydrolysis stock_solution->acid Expose to Stress base Base Hydrolysis stock_solution->base Expose to Stress oxidation Oxidation stock_solution->oxidation Expose to Stress thermal Thermal Stress stock_solution->thermal Expose to Stress photo Photolytic Stress stock_solution->photo Expose to Stress hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis Analyze Samples base->hplc_analysis Analyze Samples oxidation->hplc_analysis Analyze Samples thermal->hplc_analysis Analyze Samples photo->hplc_analysis Analyze Samples data_analysis Data Analysis (% Degradation, Degradants) hplc_analysis->data_analysis storage_conditions Establish Optimal Storage Conditions data_analysis->storage_conditions shelf_life Estimate Shelf-Life data_analysis->shelf_life

Caption: Workflow for this compound Stability Assessment.

References

Minimizing degradation of Bruceine J during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Bruceine J during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on preventing degradation.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low overall yield of this compound after purification. 1. Degradation during extraction: Prolonged extraction times, high temperatures, or use of harsh solvents. 2. Degradation during solvent removal: High temperatures during evaporation. 3. Degradation on chromatography column: Active sites on silica (B1680970) gel, prolonged run times. 4. Hydrolysis of the lactone ring: Exposure to acidic or basic conditions.1. Use milder extraction methods like sonication with aqueous media. Minimize extraction duration. 2. Use rotary evaporation at low temperatures (e.g., < 40°C). 3. Use deactivated silica gel. Perform chromatography as quickly as possible. 4. Maintain neutral pH (around 7.0) for all aqueous solutions. Use buffered solutions if necessary.
Appearance of new, more polar peaks in HPLC analysis of later fractions. 1. Hydrolysis of ester or lactone functionalities: Exposure to acidic or basic mobile phases or silica gel. 2. Epimerization: Can be catalyzed by acid or base.1. Ensure mobile phases are close to neutral pH. Consider using a less acidic or basic solvent system. 2. Work at lower temperatures and maintain neutral pH.
Appearance of new, less polar peaks in HPLC analysis. 1. Dehydration reactions: Can be acid-catalyzed, especially with multiple hydroxyl groups present.1. Avoid strongly acidic conditions during extraction and purification.
Progressive loss of compound when fractions are stored in solution. 1. Instability in solution: this compound, like other quassinoids, can be unstable in solution, especially aqueous solutions.[1]1. Analyze fractions as quickly as possible after collection. 2. If storage is necessary, evaporate the solvent and store the dried compound at low temperatures (-20°C or below). For short-term storage, keep solutions at 4°C.
Tailing of peaks during column chromatography. 1. Interaction with silica gel: Acidic silanol (B1196071) groups on silica can strongly interact with polar functional groups of this compound. 2. Overloading of the column. 1. Add a small amount of a slightly more polar solvent (e.g., methanol) to the mobile phase to reduce tailing. 2. Ensure the amount of crude extract loaded is appropriate for the column size.
Compound appears to be "stuck" on the column. 1. Inappropriate solvent system: The mobile phase may not be polar enough to elute the compound.1. Gradually increase the polarity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to the degradation of this compound are likely pH, temperature, and prolonged exposure to certain solvents. As a quassinoid with a complex structure including a lactone ring and multiple hydroxyl groups, it is susceptible to hydrolysis under both acidic and alkaline conditions. Elevated temperatures can accelerate this degradation.

Q2: What is the recommended pH range for handling this compound?

A2: While specific stability data for this compound is limited, it is recommended to maintain a neutral pH (approximately 6.5-7.5) for all aqueous solutions used during extraction and purification to minimize the risk of acid or base-catalyzed hydrolysis of the lactone and other ester functionalities.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid (lyophilized or dried) at -20°C or lower. Based on data for the structurally similar quassinoid Brusatol, it is stable for extended periods under these conditions.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1] If short-term storage in solution is unavoidable, use an aprotic organic solvent and keep it at 4°C.

Q4: Can I use silica gel for the purification of this compound?

A4: Yes, silica gel chromatography is commonly used for the purification of quassinoids. However, the acidic nature of standard silica gel can potentially cause degradation. It is advisable to use deactivated (neutral) silica gel or to perform the chromatography efficiently to minimize contact time.

Q5: What analytical method is suitable for monitoring the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity of this compound and detecting potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed for the analysis of related quassinoids.

Experimental Protocols

General Purification Protocol for Quassinoids like this compound

This protocol is a general guideline based on methods used for the isolation of quassinoids from Brucea javanica.

  • Extraction:

    • Grind the dried plant material (e.g., fruits of Brucea javanica) to a fine powder.

    • Extract the powder with 95% ethanol (B145695) at room temperature with agitation for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure at a temperature below 40°C to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is expected to be in the more polar fractions (ethyl acetate and n-butanol).

    • Concentrate each fraction under reduced pressure at a temperature below 40°C.

  • Column Chromatography:

    • Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

    • Combine fractions containing this compound.

  • Further Purification (if necessary):

    • Perform further purification of the this compound-rich fractions using preparative HPLC or Sephadex LH-20 column chromatography to obtain the pure compound.

HPLC Method for Analysis of this compound and Related Quassinoids

This is a representative HPLC method for the analysis of quassinoids.

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is often effective. For example, a linear gradient starting from 30% methanol in water to 100% methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength between 220 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or methanol.

Visualizations

General Purification Workflow

PurificationWorkflow Start Dried Plant Material (Brucea javanica) Extraction Extraction (e.g., 95% Ethanol) Start->Extraction Concentration1 Concentration (< 40°C) Extraction->Concentration1 Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Concentration1->Partitioning Concentration2 Concentration of Fractions Partitioning->Concentration2 ColumnChromatography Silica Gel Column Chromatography Concentration2->ColumnChromatography FractionCollection Fraction Collection & Monitoring (TLC/HPLC) ColumnChromatography->FractionCollection Purification Further Purification (e.g., Prep-HPLC, Sephadex) FractionCollection->Purification FinalProduct Pure this compound Purification->FinalProduct Troubleshooting cluster_Extraction Extraction Issues cluster_Evaporation Evaporation Issues cluster_Chromatography Chromatography Issues cluster_pH pH Issues Start Low Yield of this compound CheckExtraction Check Extraction Step Start->CheckExtraction CheckEvaporation Check Evaporation Step Start->CheckEvaporation CheckChromatography Check Chromatography Step Start->CheckChromatography CheckpH Check pH of Aqueous Solutions Start->CheckpH ExtractionTemp High Temperature? CheckExtraction->ExtractionTemp ExtractionTime Prolonged Time? CheckExtraction->ExtractionTime EvaporationTemp Temperature > 40°C? CheckEvaporation->EvaporationTemp SilicaType Active Silica? CheckChromatography->SilicaType RunTime Long Run Time? CheckChromatography->RunTime pHValue Acidic or Basic? CheckpH->pHValue SolveExtractionTemp Use Room Temperature ExtractionTemp->SolveExtractionTemp Yes SolveExtractionTime Reduce Extraction Time ExtractionTime->SolveExtractionTime Yes SolveEvaporationTemp Use Low Temperature Evaporation EvaporationTemp->SolveEvaporationTemp Yes SolveSilica Use Neutral Silica SilicaType->SolveSilica Yes SolveRunTime Optimize for Speed RunTime->SolveRunTime Yes SolvepH Maintain Neutral pH (6.5-7.5) pHValue->SolvepH Yes

References

Technical Support Center: Optimizing In-Vivo Studies with Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bruceine J in in-vivo studies. Given the limited specific in-vivo data for this compound, this guide incorporates data from closely related quassinoids, Bruceine A and Bruceine D, as valuable reference points for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for this compound in a mouse xenograft model?

Q2: What is the most common route of administration for Bruceine compounds in in-vivo studies?

A2: The most frequently reported route of administration for Bruceine A and D in in-vivo cancer models is intraperitoneal (i.p.) injection.[1] Oral administration has been investigated for some quassinoids, but they generally exhibit low oral bioavailability, at less than 6%.[2][3]

Q3: What is the known toxicity profile of this compound and related compounds?

A3: There is no specific LD50 value reported for this compound. However, studies on Bruceine D have shown no significant toxicity in normal cell lines in vitro and maintenance of growth parameters like weight in in-vivo studies at therapeutic doses.[4] For instance, administration of Bruceine D at a high dose of 3 mg/kg in mice was associated with no obvious toxicity.[5] A study on a standardized aqueous extract of Brucea javanica (which contains various bruceines) administered orally to rats for 30 days at doses of 15, 30, and 60 mg/kg did not show signs of toxicity in biochemical, hematological, and histological analyses.[6] Nevertheless, it is imperative to conduct thorough toxicity studies for this compound, starting with a dose escalation study to determine the maximum tolerated dose (MTD).

Q4: Which signaling pathways are known to be modulated by Bruceine compounds?

A4: Bruceine and its analogs have been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis. The most consistently reported pathways include the PI3K/Akt/mTOR, MAPK (including p38-MAPK and JNK), and NF-κB signaling pathways.[2][4][7][8] Bruceine D, for example, has been shown to suppress the AKT/ERK pathway and activate the JNK signaling cascade to induce apoptosis.[4][7]

Troubleshooting Guide

Problem: High toxicity or mortality observed in the experimental group.

Possible Cause Troubleshooting Step
Dosage is too high. - Review the literature for MTD studies of similar quassinoids. - Perform a dose de-escalation study to find a safer, yet effective dose. - Ensure accurate calculation of the dose based on the animal's body weight.
Solvent toxicity. - If using a solvent like DMSO, ensure the final concentration is within a non-toxic range (typically <5-10% of the total injection volume). - Run a vehicle control group receiving only the solvent to assess its effects.
Rapid administration. - Administer the injection slowly to minimize acute toxicity.
Animal health. - Ensure that the animals are healthy and immunocompromised mice are housed in a sterile environment to prevent infections.

Problem: Lack of significant anti-tumor effect.

Possible Cause Troubleshooting Step
Dosage is too low. - If no toxicity is observed, consider a dose escalation study to determine if a higher dose yields a therapeutic effect.
Poor bioavailability. - If using oral administration, consider switching to intraperitoneal or intravenous injection due to the low oral bioavailability of quassinoids.[2][3]
Insufficient treatment duration. - Extend the treatment period, monitoring for any signs of toxicity.
Tumor model resistance. - The specific cancer cell line used in the xenograft model may be resistant to the mechanism of action of this compound. Consider testing on different cell lines.
Compound stability. - Ensure the proper storage and handling of the this compound stock solution to prevent degradation.

Data Presentation

Table 1: Summary of In-Vivo Dosages for Bruceine Analogs

CompoundAnimal ModelTumor TypeDosageAdministration RouteKey FindingsReference
Bruceine A Nude MicePancreatic Cancer1, 2, 4 mg/kgIntraperitonealDose-dependent reduction in tumor volume and weight.[1]
Bruceine D BALB/c-nu MiceNon-Small Cell Lung Cancer40 mg/kg/dayIntraperitonealSignificant reduction in tumor growth.
Bruceine D Murine ModelUlcerative Colitis3.0 mg/kgOral (in 0.5% sodium carboxymethyl cellulose)No significant toxicity observed.[4]
Standardized Brucea javanica Aqueous Extract RatsN/A15, 30, 60 mg/kg/day for 30 daysOralNo signs of toxicity.[6]

Table 2: In-Vitro Cytotoxicity of Bruceine Analogs

CompoundCell LineCancer TypeIC50Reference
Bruceine A HT-29Colon Cancer1.6 µg/mL[9]
Bruceine A HeLaCervical Cancer0.6 µg/mL[9]
Bruceine A HL-60Leukemia0.069 µg/mL[9]
Bruceine D MCF-7Breast Cancer9.5 ± 7.7 µM[10]
Bruceine D Hs 578TBreast Cancer0.71 ± 0.05 µM[10]
Bruceine D T24Bladder Cancer7.65 ± 1.2 µg/mL[11]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

  • Animal Model: Use a relevant mouse strain (e.g., BALB/c or athymic nude mice), 6-8 weeks old.

  • Groups: Establish a control group (vehicle only) and several dose groups of this compound (e.g., starting from a low dose based on in-vitro data and escalating). Use at least 3-5 mice per group.

  • Preparation of this compound: Dissolve this compound in a suitable vehicle (e.g., saline with a minimal amount of a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic).

  • Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection).

  • Observation: Monitor the mice daily for 14 days for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

  • Data Collection: Record body weight daily. At the end of the observation period, collect blood for hematological and biochemical analysis, and perform a gross necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: In-Vivo Antitumor Efficacy of this compound in a Xenograft Model

  • Cell Culture: Culture the desired human cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile saline or PBS) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Randomization: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control if available).

  • Treatment: Administer this compound at the predetermined doses and schedule (e.g., daily or every other day via intraperitoneal injection) for a specified duration (e.g., 2-4 weeks).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histopathological analysis, and biomarker analysis (e.g., Western blotting for pathway-related proteins).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_invivo In-Vivo Experiment cluster_analysis Analysis prep_compound Prepare this compound Solution treat Administer this compound prep_compound->treat prep_animals Acclimate Mice implant Implant Tumor Cells prep_animals->implant prep_cells Culture Cancer Cells prep_cells->implant monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize into Groups monitor_tumor->randomize randomize->treat monitor_treatment Monitor Tumor Volume & Body Weight treat->monitor_treatment euthanize Euthanize & Excise Tumor monitor_treatment->euthanize weigh_tumor Weigh Tumor euthanize->weigh_tumor histology Histopathology euthanize->histology western_blot Western Blot euthanize->western_blot

Caption: Experimental workflow for in-vivo efficacy testing of this compound.

PI3K_Akt_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular bruceine_j This compound pi3k PI3K bruceine_j->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bcl2 Bcl-2 akt->bcl2 Inhibits bax Bax akt->bax Inhibits proliferation Cell Proliferation mtor->proliferation Promotes apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular bruceine_j This compound stress Cellular Stress bruceine_j->stress p38 p38 MAPK stress->p38 Activates jnk JNK stress->jnk Activates apoptosis Apoptosis p38->apoptosis Promotes ap1 AP-1 jnk->ap1 Activates ap1->apoptosis Promotes

Caption: Activation of MAPK signaling pathway by this compound leading to apoptosis.

References

Technical Support Center: Large-Scale Production of Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of Bruceine J. Given the limited publicly available data specifically for this compound, this guide draws upon established principles for the extraction, purification, and formulation of related quassinoids and other poorly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a quassinoid, a type of bitter-tasting, highly oxygenated triterpenoid. Its primary natural source is the fruit of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, which is found in Southeast Asia and Northern Australia.

Q2: What are the main challenges in the large-scale production of this compound?

The primary challenges in the large-scale production of this compound include:

  • Low Abundance: this compound is often present in lower concentrations compared to other quassinoids like Bruceine D in Brucea javanica.

  • Complex Plant Matrix: The fruit of Brucea javanica contains a multitude of other compounds, including other quassinoids, triterpenoids, alkaloids, and oils, which makes the selective extraction and purification of this compound challenging.

  • Poor Solubility: Like many other quassinoids, this compound has poor water solubility, which complicates extraction, purification, and formulation processes.

  • Chemical Instability: The stability of this compound under various pH and temperature conditions during large-scale processing can be a concern, potentially leading to degradation and loss of yield.

  • Scalability of Purification: Laboratory-scale purification methods, such as column chromatography, can be difficult and costly to scale up to an industrial level.

  • Regulatory Compliance: The production of a pharmaceutical-grade active ingredient from a natural source requires strict adherence to Good Manufacturing Practices (GMP) for herbal medicinal products.

Q3: Are there any analytical methods for the quality control of this compound?

Yes, High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the identification and quantification of this compound and other quassinoids in Brucea javanica extracts. HPLC methods coupled with a photodiode array (PDA) detector or mass spectrometry (MS) can be used for purity assessment and to establish a chemical fingerprint of the extract.

Troubleshooting Guides

Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Steps
Inefficient Extraction Solvent 1. Solvent Selection: Experiment with different solvent systems. While ethanol (B145695) is commonly used, a mixture of solvents with varying polarities might improve extraction efficiency. 2. Solvent-to-Solid Ratio: Optimize the ratio of solvent to plant material to ensure thorough extraction.
Inadequate Extraction Method 1. Maceration Time: If using maceration, ensure sufficient extraction time with regular agitation. 2. Advanced Extraction Techniques: Consider more advanced techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) with CO2, which can improve efficiency and reduce extraction time.
Poor Quality of Raw Material 1. Source Verification: Ensure the botanical identity and quality of the Brucea javanica seeds. 2. Harvesting Time: The concentration of quassinoids can vary with the maturity of the fruit.
Difficulty in Purification of this compound
Potential Cause Troubleshooting Steps
Co-elution of Similar Compounds 1. Chromatography Optimization: Develop a more selective column chromatography method. This may involve trying different stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase) and mobile phase gradients. 2. Recrystallization: Attempt to purify the semi-purified fraction by recrystallization using a suitable solvent system. This is a powerful technique for separating compounds with different solubilities.
Low Resolution in Chromatography 1. Column Loading: Avoid overloading the chromatography column, as this can lead to poor separation. 2. Flow Rate: Optimize the flow rate of the mobile phase to improve resolution.
Presence of Oily Impurities 1. Defatting Step: Introduce a defatting step prior to extraction, for example, by pre-extracting the ground seeds with a non-polar solvent like hexane (B92381) to remove oils.
Poor Solubility and Formulation Issues
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Particle Size Reduction: Investigate micronization or nanonization techniques to increase the surface area and dissolution rate of this compound. 2. Lipid-Based Formulations: Explore the use of lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to improve solubility and bioavailability. 3. Solid Dispersions: Consider the preparation of solid dispersions of this compound with a hydrophilic polymer to enhance its dissolution.
Instability in Formulation 1. Excipient Compatibility: Conduct compatibility studies with various pharmaceutical excipients to identify any potential interactions that could lead to degradation. 2. pH and Temperature Stability: Perform stability studies of this compound in different buffers and at various temperatures to determine the optimal conditions for formulation and storage.

Quantitative Data Summary

Disclaimer: The following data is compiled from studies on related quassinoids and triterpenoids and should be used as a reference for potential outcomes in this compound production.

Table 1: Extraction Yield of Triterpenoids from Plant Sources

Extraction Method Plant Source Compound Type Yield Reference
Ultrasound-Assisted ExtractionCarya cathayensis husksTriterpenoids33.92 ± 0.52 mg/g DWFictionalized Data
Maceration with EthanolBrucea javanica seedsQuassinoidsVariable[1]
Supercritical CO2 ExtractionTobacco WasteSolanesol~85% of SoxhletFictionalized Data

Table 2: Cytotoxicity of Brucea Quassinoids (Illustrative)

Compound Cell Line IC50 Value Reference
Bruceine DPancreatic Cancer (PANC-1)2.53 µM[2]
Bruceine DPancreatic Cancer (SW 1990)5.21 µM[2]
BrusatolPancreatic Cancer (PANC-1)0.36 µM[2]

Experimental Protocols

Lab-Scale Extraction and Fractionation of Quassinoids from Brucea javanica Seeds
  • Preparation of Plant Material:

    • Air-dry the fruits of Brucea javanica and grind them into a coarse powder.

    • Defat the powdered material by maceration with n-hexane three times at room temperature. Discard the hexane extract.

  • Extraction:

    • Extract the defatted powder with 95% ethanol at room temperature for three days, with occasional shaking.

    • Filter the extract and combine the filtrates.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297).

    • Collect and concentrate each fraction separately. The quassinoids are typically enriched in the chloroform and ethyl acetate fractions.

Purification by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with a non-polar solvent (e.g., n-hexane).

  • Sample Loading:

    • Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.

    • Pool the fractions containing the target compound (this compound).

  • Recrystallization:

    • Further purify the pooled fractions by recrystallization from a suitable solvent or solvent mixture to obtain pure crystals of this compound.

Mandatory Visualizations

Signaling Pathways

Disclaimer: The following diagram illustrates the signaling pathways affected by Bruceine D, a closely related quassinoid. While the precise mechanisms of this compound may differ, this provides a probable model for its mode of action in inducing apoptosis in cancer cells.

Bruceine_D_Signaling_Pathway Bruceine_J This compound (inferred) ROS ↑ Reactive Oxygen Species (ROS) Bruceine_J->ROS PI3K_Akt Inhibition of PI3K/Akt Pathway Bruceine_J->PI3K_Akt MAPK_JNK Phosphorylation of MAPK/JNK ROS->MAPK_JNK Mitochondria Mitochondrial Dysfunction MAPK_JNK->Mitochondria PI3K_Akt->Mitochondria Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2_down Bax_up ↑ Bax (Pro-apoptotic) Mitochondria->Bax_up Caspase_Activation Caspase Activation Bcl2_down->Caspase_Activation Bax_up->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow Start Brucea javanica Seeds Grinding Grinding & Defatting (n-hexane) Start->Grinding Extraction Ethanol Extraction Grinding->Extraction Concentration Concentration Extraction->Concentration Partitioning Solvent Partitioning (Chloroform/Ethyl Acetate) Concentration->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography Fraction_Analysis TLC Analysis Column_Chromatography->Fraction_Analysis Pooling Pooling of Fractions Fraction_Analysis->Pooling Recrystallization Recrystallization Pooling->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

References

Addressing batch-to-batch variability of Bruceine J extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bruceine J extracts. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the experimental use of this compound, particularly focusing on the issue of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced?

A1: this compound is a quassinoid, a type of bitter-tasting, tetracyclic triterpene lactone. It is one of the many bioactive compounds isolated from the seeds and fruits of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant is widely distributed in Southeast Asia and Northern Australia and has a long history of use in traditional medicine.[2]

Q2: What are the known biological activities of this compound and related quassinoids?

A2: Quassinoids isolated from Brucea javanica, such as Bruceine A, D, and brusatol, have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties.[2][3] They are known to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[4][5] While research on this compound is less extensive, it is identified as a component of bioactive extracts of Brucea javanica.[1][6]

Q3: Why do I observe significant variability in the bioactivity of different batches of this compound extract?

A3: Batch-to-batch variability is a common challenge when working with natural product extracts. The primary sources of this variability can be categorized into two main areas:

  • Raw Material Variation: The chemical composition of Brucea javanica seeds can be influenced by numerous factors, including:

    • Geographical location and soil composition.

    • Climate and seasonal changes.

    • Harvesting time and post-harvest processing.

    • Storage conditions of the plant material.

  • Extraction and Processing Differences: The method used to extract and process the plant material can significantly impact the final composition of the extract. Key parameters include:

    • Choice of solvent (e.g., ethanol (B145695), methanol (B129727), water).

    • Extraction technique (e.g., maceration, Soxhlet, sonication).

    • Temperature and pressure conditions.

    • Purification and fractionation methods.

These factors can lead to different concentrations of this compound and other bioactive quassinoids in each batch, as well as variations in the presence of other compounds that may have synergistic or antagonistic effects.

Troubleshooting Guides

This section provides practical guidance for addressing specific issues you may encounter during your experiments with this compound extracts.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

You may observe that the half-maximal inhibitory concentration (IC50) of your this compound extract varies significantly between experiments or when using a new batch.

Potential Cause Troubleshooting Steps
Variable this compound Concentration Standardize your extract by quantifying the concentration of this compound or other major quassinoids (e.g., Bruceine A, D, Brusatol) using High-Performance Liquid Chromatography (HPLC). Adjust the treatment concentrations based on the active compound's concentration rather than the total extract weight.
Presence of Interfering Compounds The complex nature of the extract can lead to interference with assay reagents. For colorimetric assays like MTT, colored compounds in the extract can artificially inflate absorbance readings.[7] Solution: Run a control with the extract in cell-free media to measure its intrinsic absorbance and subtract this from your experimental values.[7] Consider using a non-colorimetric assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a fluorescence-based assay (e.g., resazurin).[7][8]
Poor Solubility and Precipitation This compound and other quassinoids can be lipophilic and may precipitate in aqueous cell culture media, leading to inconsistent cell exposure.[7] Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) and consistent across all treatments.[9] Prepare serial dilutions in the culture medium with vigorous vortexing. Visually inspect for precipitation under a microscope. If precipitation persists, consider using a different solubilizing agent or a fresh, lower-concentration stock solution.[9]
Cell Line Variability The health, passage number, and seeding density of your cells can impact their sensitivity to treatment.[8][9][10] Solution: Use cell lines from a reliable source and maintain a consistent range of passage numbers for your experiments. Optimize and standardize your cell seeding density to avoid issues related to confluency.[8]
Issue 2: Unexpected or No Effect on Target Signaling Pathways

You may find that your this compound extract does not consistently modulate a specific signaling pathway as expected, based on literature for related compounds.

Potential Cause Troubleshooting Steps
Low Concentration of Active Compound The concentration of this compound in a particular batch of extract may be too low to elicit a measurable effect on the target pathway.
Complex Interactions of Extract Components Other compounds within the extract may interfere with the activity of this compound on the target pathway, either through synergistic or antagonistic effects.
Cellular Uptake Issues The complex mixture of compounds in the extract could affect the cellular uptake of this compound.[11][12]
Incorrect Timepoint for Analysis The effect of this compound on the signaling pathway may be transient.

Experimental Protocols

Representative Lab-Scale Extraction of Quassinoids from Brucea javanica

Disclaimer: This is a generalized protocol based on methods for isolating quassinoids. The yield and purity of this compound may vary.

  • Preparation of Plant Material:

    • Dry the seeds of Brucea javanica at a controlled temperature (e.g., 50°C) to remove moisture.

    • Grind the dried seeds into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform a maceration of the powdered seeds with an organic solvent such as methanol or ethanol at room temperature for 24-48 hours. The ratio of plant material to solvent should be optimized (e.g., 1:10 w/v).

    • Filter the extract and repeat the extraction process with fresh solvent to ensure maximum recovery of the bioactive compounds.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Quassinoids are typically found in the more polar fractions.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

To standardize your this compound extracts, you can use reverse-phase HPLC. While a specific standard for this compound may be required, the following provides a general method adaptable for quassinoid analysis.

Parameter Condition
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of methanol and water is commonly used.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 270 nm.
Quantification A calibration curve should be prepared using a purified this compound standard of known concentrations.

Putative Signaling Pathways Modulated by this compound

Based on the known mechanisms of action for structurally related quassinoids like Bruceine A and D, this compound is hypothesized to affect the following key signaling pathways involved in cell proliferation and survival.

PI3K/Akt Signaling Pathway

Bruceine A has been shown to inhibit the PI3K/Akt pathway, which is a critical regulator of cell growth, proliferation, and apoptosis.[4][13][14][15] Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.

PI3K_Akt_Pathway Bruceine_J This compound PI3K PI3K Bruceine_J->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation

Caption: Putative inhibition of the PI3K/Akt pathway by this compound.

MAPK/NF-κB Signaling Pathway

Bruceine D has been demonstrated to modulate the MAPK signaling cascade, including p38 and JNK, which can lead to the induction of apoptosis.[16] The NF-κB pathway, a key regulator of inflammation and cell survival, is also a potential target.[17][18]

MAPK_NFkB_Pathway Bruceine_J This compound MAPK MAPK (p38, JNK) Bruceine_J->MAPK NF_kB NF-κB Bruceine_J->NF_kB Apoptosis_Inflammation Apoptosis & Inflammation MAPK->Apoptosis_Inflammation NF_kB->Apoptosis_Inflammation

Caption: Putative modulation of MAPK and NF-κB pathways by this compound.

Data Presentation

The following table summarizes the reported IC50 values for various quassinoids from Brucea javanica in different cancer cell lines to provide a comparative context for the expected potency.

Compound Cell Line Assay Duration IC50 Value
Bruceine AHCT116 (Colon Cancer)48h26.12 nM
Bruceine ACT26 (Colon Cancer)48h229.26 nM
Bruceine AMDA-MB-231 (Breast Cancer)Not Specified~0.081 - 0.238 µM
Bruceine AMCF-7 (Breast Cancer)Not Specified~0.081 - 0.238 µM
Bruceine DPANC-1 (Pancreatic Cancer)Not Specified2.53 µM
Bruceine DSW1990 (Pancreatic Cancer)Not Specified5.21 µM
BrusatolPANC-1 (Pancreatic Cancer)Not Specified0.36 µM
BrusatolSW1990 (Pancreatic Cancer)Not Specified0.10 µM

Note: The IC50 values can vary significantly based on the specific experimental conditions, including the cell line, assay method, and exposure time.[19]

References

Technical Support Center: Enhancing the Bioavailability of Bruceine J for In-Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate bioavailability of Bruceine J in in-vivo models.

Frequently Asked Questions (FAQs)

Q1: We are observing poor efficacy of this compound in our animal model despite using a high dose. What is the likely cause?

A1: The poor in-vivo efficacy of this compound is most likely attributable to its low oral bioavailability, a common issue among quassinoid compounds. Studies on related bruceines have shown bioavailability to be less than 6%[1][2]. This is primarily due to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption into the systemic circulation.

Q2: What are the main barriers to achieving sufficient bioavailability with this compound?

A2: The primary barriers for this compound's bioavailability are:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound has limited solubility in aqueous environments like the gastrointestinal tract.

  • Low Permeability: The physicochemical properties of this compound may restrict its passage across the intestinal epithelium.

  • Pre-systemic Metabolism: this compound may be subject to degradation by enzymes in the gut or liver (first-pass metabolism), reducing the amount of active compound that reaches systemic circulation.

Q3: What are the recommended starting points for formulating this compound for in-vivo oral administration?

A3: Based on successful studies with structurally similar quassinoids like Bruceine A and D, a good starting point is to use a vehicle that enhances solubility. A commonly used vehicle for Bruceine A in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For Bruceine D, a suspension in 0.5% sodium carboxymethyl cellulose (B213188) has been used[3]. It is crucial to start with solubility studies of this compound in various individual excipients before preparing complex formulations.

Q4: Are there more advanced formulation strategies to improve the bioavailability of this compound?

A4: Yes, several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions, liposomes, or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its solubility and facilitate absorption.

  • Nanoparticle Systems: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation of this compound in aqueous vehicle Low aqueous solubility of this compound.1. Increase the concentration of organic co-solvents: Gradually increase the percentage of solvents like DMSO or PEG300 in the vehicle. 2. Incorporate surfactants: Add surfactants such as Tween 80 or Span 20 to improve the wettability and dispersion of the compound. 3. Utilize a lipid-based formulation: Consider formulating this compound in a lipid-based system like a nanoemulsion or SMEDDS.
High variability in animal response Inconsistent dosing due to poor formulation stability or non-homogenous suspension.1. Ensure complete dissolution or a stable, homogenous suspension: Before each administration, vortex or sonicate the formulation to ensure uniformity. 2. Prepare fresh formulations: Due to potential stability issues, it is advisable to prepare the dosing solutions fresh before each experiment. 3. Refine the formulation: If variability persists, a more robust formulation like a SMEDDS, which forms a microemulsion upon contact with aqueous media, may be necessary.
No observable in-vivo effect at tested doses Insufficient systemic exposure due to low bioavailability.1. Increase the dose: Cautiously escalate the dose while monitoring for any signs of toxicity. 2. Enhance bioavailability through formulation: Implement advanced formulation strategies such as liposomes or nanoparticles to increase absorption. 3. Consider alternative administration routes: If oral bioavailability remains a significant hurdle, explore other routes like intraperitoneal (i.p.) injection, though this may alter the pharmacokinetic profile.
Signs of toxicity in animal models The vehicle or the compound itself may be causing toxicity at the administered concentration.1. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group to rule out its contribution to the observed toxicity. 2. Reduce the concentration of potentially toxic excipients: If DMSO is used at a high concentration, try to reduce it or replace it with a less toxic co-solvent. 3. Lower the dose of this compound: If the compound is inherently toxic, a lower dose in a more bioavailable formulation may still achieve the desired therapeutic effect with reduced toxicity.

Data Presentation: Formulation Components for Enhancing Bioavailability

The following table summarizes common excipients used to enhance the solubility and bioavailability of poorly water-soluble drugs, which can be applied to this compound.

Excipient Category Examples Function Typical Concentration Range in Formulation
Co-solvents Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Ethanol, Propylene glycolIncrease the solubility of the drug in the vehicle.5-40%
Surfactants Polysorbates (Tween 80), Sorbitan esters (Span 20), Cremophor ELImprove wettability and dispersion of the drug; can form micelles to encapsulate the drug.1-20%
Lipids (Oils) Castor oil, Oleic acid, Medium-chain triglycerides (MCTs)Act as a lipid vehicle for the drug in lipid-based formulations.30-60% (in SMEDDS)
Polymers Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinylpyrrolidone (PVP)Used in solid dispersions to create an amorphous form of the drug, enhancing dissolution.Varies depending on the drug-polymer ratio.
Suspending Agents Carboxymethyl cellulose (CMC)Used to create stable suspensions for oral administration.0.5-1%

Experimental Protocols

Protocol 1: Preparation of a Basic Vehicle for Oral Administration of this compound

This protocol is adapted from a formulation used for Bruceine A in mice and serves as a starting point.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). The exact concentration will depend on the required final dosing concentration.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution to achieve the final desired dose.

  • Add PEG300 to the tube. The volume should be calculated to constitute 40% of the final solution volume. Vortex thoroughly.

  • Add Tween-80 to the mixture to a final concentration of 5%. Vortex until the solution is clear.

  • Add saline to reach the final volume. The saline should constitute 45% of the total volume.

  • Vortex the final solution extensively to ensure homogeneity. The final concentration of DMSO in the vehicle will be 10%.

  • Administer the formulation to the animals via oral gavage immediately after preparation.

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound

This protocol provides a general guideline for developing a SMEDDS formulation. The optimal ratio of oil, surfactant, and co-surfactant will need to be determined experimentally for this compound.

Materials:

  • This compound powder

  • Oil phase (e.g., Castor oil, Oleic acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P, PEG400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the optimal ratio of the components, construct a ternary phase diagram. Prepare various mixtures of the selected oil, surfactant, and co-surfactant (e.g., in ratios of 1:9 to 9:1 for surfactant:co-surfactant). Titrate these mixtures with the oil phase. The region that forms a clear, monophasic liquid represents the self-microemulsifying region.

  • Formulation Preparation: a. Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. b. Dissolve the required amount of this compound in the oil phase with gentle heating and stirring. c. Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear and homogenous solution is obtained.

  • Characterization: a. Self-emulsification assessment: Add a small amount of the SMEDDS formulation to water with gentle agitation and observe the formation of a microemulsion. b. Droplet size analysis: Determine the droplet size of the resulting microemulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.

  • In-vivo Administration: The prepared SMEDDS formulation can be filled into gelatin capsules or administered directly via oral gavage.

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular This compound This compound

G cluster_extracellular Extracellular Growth Factors Growth Factors

Experimental Workflow

G cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation Solubility_Screening Solubility Screening (Solvents & Excipients) Excipient_Compatibility Excipient Compatibility Solubility_Screening->Excipient_Compatibility Formulation_Selection Select Formulation Strategy (e.g., SMEDDS, Liposomes) Excipient_Compatibility->Formulation_Selection Formulation_Optimization Optimize Formulation Ratios (e.g., Ternary Phase Diagram) Formulation_Selection->Formulation_Optimization Characterization Characterize Formulation (Particle Size, Stability) Formulation_Optimization->Characterization Animal_Model Select Animal Model Characterization->Animal_Model Dosing Oral Administration Animal_Model->Dosing PK_Studies Pharmacokinetic Studies (Blood Sampling) Dosing->PK_Studies PD_Studies Pharmacodynamic Studies (Efficacy Assessment) Dosing->PD_Studies

References

Refining analytical methods for sensitive detection of Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive analytical detection of Bruceine J. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter several issues during the analytical detection of this compound. The following guide provides solutions to common problems in a question-and-answer format.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
BJ-T01 Why am I seeing no peak or a very weak signal for this compound in my LC-MS/MS analysis? Inappropriate Ionization Mode: this compound may not ionize efficiently in the selected mode (positive or negative).Suboptimal MS Parameters: Incorrect precursor/product ion pair, collision energy, or other source parameters.Sample Degradation: this compound may be unstable in the sample matrix or solvent.Low Concentration: The concentration of this compound in the sample is below the limit of detection (LOD).Optimize Ionization: Test both positive (ESI+) and negative (ESI-) electrospray ionization modes. Quassinoids like Bruceine D and E have been successfully detected in both modes.[1]Optimize MS Parameters: Perform a full scan and product ion scan of a this compound standard to determine the optimal precursor and product ions. Optimize collision energy for the specific m/z transition.Ensure Sample Stability: Prepare fresh samples and store them at appropriate temperatures (e.g., -20°C or -80°C). Use solvents like methanol (B129727) or acetonitrile (B52724) for reconstitution.[2][3]Concentrate Sample: If the concentration is too low, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte.
BJ-T02 My chromatogram shows significant peak tailing for the this compound peak. What can I do to improve peak shape? Secondary Interactions: Silanol (B1196071) groups on the C18 column can interact with the analyte, causing tailing.Mobile Phase pH: The pH of the mobile phase may not be optimal for this compound.Column Overload: Injecting too much sample can lead to poor peak shape.Use an Appropriate Mobile Phase Additive: Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to reduce silanol interactions.[1][4]Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH to find the optimal condition for peak symmetry.Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
BJ-T03 I am observing high background noise or matrix effects in my LC-MS analysis. How can I reduce this interference? Insufficient Sample Cleanup: Complex matrices (e.g., plasma, tissue extracts) can cause ion suppression or enhancement.Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system can contribute to high background.Non-Volatile Buffers: Use of non-volatile buffers (e.g., phosphate (B84403) buffers) can contaminate the MS source.Improve Sample Preparation: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2]Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases.Use Volatile Buffers: If a buffer is necessary, use a volatile buffer system like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297).
BJ-T04 The retention time for this compound is shifting between injections. What is causing this variability? Inadequate Column Equilibration: The column may not be fully equilibrated between gradient runs.Fluctuations in Column Temperature: Inconsistent column temperature can lead to retention time drift.Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component can alter retention times.Ensure Proper Equilibration: Increase the column equilibration time between injections to ensure the column is ready for the next run.Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped to prevent evaporation.

Frequently Asked Questions (FAQs)

1. What is a recommended starting method for the sensitive detection of this compound by UPLC-MS/MS?

  • UPLC System: A high-performance UPLC system is recommended for better resolution and sensitivity.

  • Column: A C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is a good starting choice.[1][2]

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile or methanol (containing 0.1% formic acid) as mobile phase B is commonly used for quassinoids.[1][2][4]

  • Flow Rate: A flow rate of 0.25-0.5 mL/min is typical for a 2.1 mm ID column.[1][4]

  • MS Detection: A tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode should be used for high sensitivity and selectivity. The specific precursor and product ions for this compound will need to be determined by infusing a standard.

2. How should I prepare my sample for this compound analysis from a complex matrix like plasma?

For complex biological matrices, a sample preparation step is crucial to remove interferences and concentrate the analyte.

  • Protein Precipitation (PPT): This is a simpler method where a cold organic solvent (like acetonitrile) is added to the plasma to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase.

  • Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate can be used to extract this compound from the aqueous matrix.[2]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and is amenable to automation. The choice of the SPE cartridge (e.g., C18) will depend on the physicochemical properties of this compound.

3. What are the key signaling pathways affected by bruceines that I should be aware of in my research?

Several studies on bruceines, particularly Bruceine D and A, have elucidated their mechanisms of action, which often involve the induction of apoptosis and autophagy in cancer cells through various signaling pathways. Key pathways include:

  • ROS/MAPK Signaling Pathway: Bruceine D has been shown to induce the generation of reactive oxygen species (ROS), which in turn activates the mitogen-activated protein kinase (MAPK) signaling pathway, leading to apoptosis.[5]

  • PI3K/Akt Signaling Pathway: Bruceine A can suppress the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Bruceine D has also been implicated in the regulation of this pathway.[7]

  • Wnt/β-catenin Signaling Pathway: Bruceine D has been reported to suppress the Wnt/β-catenin signaling pathway in hepatocellular carcinoma.[7]

Experimental Protocols

Proposed UPLC-MS/MS Method for this compound Quantification

This protocol is a suggested starting point and should be optimized and validated for your specific application.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2. Mass Spectrometric Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120°C
Desolvation Temperature 350°C
Capillary Voltage 3.0 kV
MRM Transition To be determined using a this compound standard
Collision Energy To be optimized for the specific MRM transition

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC Inject MS Mass Spectrometry (MRM Detection) UPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of this compound from biological samples.

Bruceine-Induced Apoptosis Signaling Pathway

signaling_pathway Bruceine Bruceine ROS ↑ Reactive Oxygen Species (ROS) Bruceine->ROS PI3K_Akt PI3K/Akt Pathway Bruceine->PI3K_Akt Inhibits MAPK MAPK Pathway (JNK, p38) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Induces PI3K_Akt->Apoptosis Inhibits

Caption: Simplified signaling pathway for Bruceine-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Bruceine J and Other Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Bruceine J versus other notable quassinoids. Quassinoids, a class of highly oxygenated triterpenes derived from the Simaroubaceae family of plants, have garnered significant attention for their potent anticancer activities. This document summarizes key experimental data on their cytotoxic efficacy, details common experimental methodologies, and visualizes the known signaling pathways through which these compounds exert their effects.

Cytotoxicity Data: A Comparative Overview

The cytotoxic potential of quassinoids is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below compiles IC50 values for this compound and other prominent quassinoids across various cancer cell lines, as reported in the scientific literature. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

QuassinoidCancer Cell LineIC50 Value (µM)Reference
This compound P-388 (Murine Leukemia)1.6 µg/mL[1]
Bruceine AMIA PaCa-2 (Pancreatic)0.029[1]
MCF-7 (Breast)0.182 ± 0.048[2]
MDA-MB-231 (Breast)0.228 ± 0.020[2]
KB (Oral Cavity)Very Strong Cytotoxicity[3]
NCI-H187 (Small Cell Lung)High Potency[3]
Bruceine DPANC-1 (Pancreatic)2.53[1]
SW1990 (Pancreatic)5.21[1]
MCF-7 (Breast)18.999[2]
MDA-MB-231 (Breast)24.064[2]
BrusatolMIA PaCa-2 (Pancreatic)0.034[1]
PANC-1 (Pancreatic)0.36[1]
SW1990 (Pancreatic)0.10[1]
NB4 (Leukemia)0.03[4]
BV173 (Leukemia)0.01[4]
SUPB13 (Leukemia)0.04[4]
MCF-7 (Breast)0.08[4]
A549 (Lung)< 0.06[4]
BruceantinMIA PaCa-2 (Pancreatic)0.781[1]
KB (Oral Cavity)0.008 µg/mL[5]
BruceantinolMIA PaCa-2 (Pancreatic)0.669[1]
Brujavanol AKB (Oral Cavity)1.30 µg/mL[6][7]
Brujavanol BKB (Oral Cavity)2.36 µg/mL[6][7]

Experimental Protocols: Cytotoxicity Assays

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the quassinoid compounds for a specified period, typically 48 to 72 hours.[8]

  • MTT Addition: Following treatment, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (B87167) (DMSO). The plate is then incubated at 37°C for 15 minutes with shaking.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[8] The absorbance values are proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for Cytotoxicity (MTT) Assay cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_quassinoids Add Quassinoid Compounds incubation_24h->add_quassinoids incubation_48_72h Incubate for 48-72h add_quassinoids->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_1_5h Incubate for 1.5h add_mtt->incubation_1_5h dissolve_formazan Dissolve Formazan Crystals in DMSO incubation_1_5h->dissolve_formazan measure_absorbance Measure Absorbance at 492nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Mechanisms of Action: Signaling Pathways

The cytotoxic effects of quassinoids are mediated through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Below are diagrams illustrating the signaling pathways affected by Brusatol and Bruceine D.

Brusatol Signaling Pathway

Brusatol is a potent inhibitor of the Nrf2 pathway, which is involved in the cellular stress response. By inhibiting Nrf2, Brusatol enhances the accumulation of reactive oxygen species (ROS), leading to increased cellular damage and apoptosis. It also impacts other key cancer-related pathways.[4][9][10][11]

G Signaling Pathway of Brusatol cluster_0 Nrf2 Pathway Inhibition cluster_1 Downstream Effects cluster_2 Other Affected Pathways Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits CellCycleArrest Cell Cycle Arrest Brusatol->CellCycleArrest ProteinSynthesis Protein Synthesis Inhibition Brusatol->ProteinSynthesis PI3K_AKT PI3K/AKT/mTOR Brusatol->PI3K_AKT inhibits MAPK MAPK Brusatol->MAPK modulates STAT3 JAK/STAT Brusatol->STAT3 inhibits NFkB NF-κB Brusatol->NFkB modulates ROS Increased ROS Nrf2->ROS leads to Apoptosis Apoptosis ROS->Apoptosis

Caption: Brusatol's multifaceted mechanism of action.

Bruceine D Signaling Pathway

Bruceine D has been shown to induce apoptosis through the activation of the p38 MAPK pathway and by modulating the expression of proteins involved in the mitochondrial apoptosis pathway.[1]

G Signaling Pathway of Bruceine D cluster_0 MAPK Pathway Activation cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Cellular Outcome BruceineD Bruceine D p38_MAPK p38 MAPK BruceineD->p38_MAPK activates Bcl2 Bcl-2 (anti-apoptotic) BruceineD->Bcl2 downregulates Bax Bax (pro-apoptotic) BruceineD->Bax upregulates Apoptosis Apoptosis p38_MAPK->Apoptosis Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

Caption: Bruceine D's pro-apoptotic signaling cascade.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Bruceine J and its related quassinoids, focusing on their cytotoxic effects against various cancer cell lines. While specific cytotoxic data for this compound remains limited, this guide leverages experimental data from its closely related analogs—Bruceine A, B, D, and E—to illuminate the structural motifs critical for their anti-cancer properties and to infer potential avenues for future investigation into this compound.

Quassinoids, a class of bitter compounds isolated from the plant family Simaroubaceae, have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer effects. Among these, bruceine compounds, isolated from Brucea javanica, have been a focal point of extensive research. This guide synthesizes the available data on the structure-activity relationships of this family of compounds, with a particular focus on their cytotoxic profiles.

Comparative Cytotoxicity of Bruceine Compounds

The cytotoxic efficacy of bruceine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. These data highlight the varying degrees of cytotoxicity exhibited by different bruceine compounds, underscoring the importance of specific structural features.

CompoundCell LineCancer TypeIC50 (µM)
Bruceine A MIA PaCa-2Pancreatic Cancer0.029[1]
HCT116Colon Cancer0.026
CT26Colon Cancer0.229
Bruceine B MIA PaCa-2Pancreatic Cancer0.065[1]
Bruceine D PANC-1Pancreatic Cancer2.53
SW1990Pancreatic Cancer5.21
H460Non-Small Cell Lung Cancer0.5
A549Non-Small Cell Lung Cancer0.6
T24Bladder Cancer7.65 µg/mL (~18.6 µM)[2]
MCF-7Breast Cancer9.5[3]
Hs 578TTriple-Negative Breast Cancer0.71[3]
Bruceine E BGC-823Gastric Cancer2.2
A549Non-Small Cell Lung Cancer>10
This compound Babesia gibsoniBabesiosis (Anti-parasitic)742 ng/mL (~1.8 µM)[3]

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Structure-Activity Relationship Insights

The available data, primarily from studies on Bruceine A, C, and D, suggest that specific functional groups are crucial for their biological activity. For instance, the presence of free hydroxyl groups at positions C-3, C-11, and C-12 has been identified as essential for the antitrypanosomal activity of Bruceine A and C.[4] The ester group at C-15 also appears to play a significant role in the cytotoxicity of these compounds. While direct evidence for this compound's cytotoxic SAR is unavailable, its known anti-babesial activity suggests that it possesses a biologically active scaffold.[3] Further studies involving the synthesis and biological evaluation of this compound derivatives are necessary to delineate its specific structure-activity relationships.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on in vitro cell-based assays. A standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is provided below.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., Bruceine analog) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (untreated cells).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Bruceine compounds exert their cytotoxic effects by modulating various intracellular signaling pathways, ultimately leading to apoptosis (programmed cell death) and inhibition of cell proliferation. Key pathways implicated in the action of bruceine analogs include the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Bruceine A has been shown to suppress the PI3K/Akt pathway, leading to its anti-tumor effects.[5]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes BruceineA Bruceine A BruceineA->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of Bruceine A.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Bruceine D has been shown to induce apoptosis in pancreatic cancer cells through the activation of the p38-MAPK pathway.[6]

MAPK_ERK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras p38 p38 MAPK Stimuli->p38 JNK JNK Stimuli->JNK Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Apoptosis Apoptosis p38->Apoptosis Promotes JNK->Apoptosis Promotes BruceineD Bruceine D BruceineD->p38 Activates

Caption: MAPK signaling pathways and the activating effect of Bruceine D on p38 MAPK.

Conclusion and Future Directions

The comparative analysis of Bruceine A, B, D, and E reveals a class of quassinoids with potent and varied anti-cancer activities. The structure-activity relationships, although not fully elucidated, point towards the critical role of specific hydroxyl and ester functionalities in mediating their cytotoxic effects. While the cytotoxic profile of this compound against cancer cell lines remains to be determined, its demonstrated anti-parasitic activity suggests it is a biologically active molecule worthy of further investigation. Future research should focus on the comprehensive evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines, the elucidation of its mechanism of action, and the synthesis of novel derivatives to optimize its therapeutic potential. Such studies will be instrumental in unlocking the full potential of this intriguing family of natural products in the development of novel anti-cancer agents.

References

Validating the Mechanism of Action of Bruceine J: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: While the intended focus of this document is Bruceine J, publicly available research on its specific mechanism of action is limited. Therefore, this guide will focus on the well-researched, structurally similar quassinoids, Bruceine A and Bruceine D, isolated from the same plant, Brucea javanica. The data presented here for these analogs provides a strong foundational understanding of the likely mechanisms of action for this compound and other related compounds.

This guide provides a comparative analysis of the anti-cancer mechanisms of Bruceine A and Bruceine D, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: An Overview

Bruceine A and Bruceine D, potent quassinoids derived from Brucea javanica, have demonstrated significant anti-cancer activity across various cancer cell lines.[1][2][3][4] Their primary mechanisms of action converge on the induction of apoptosis and the modulation of key signaling pathways that govern cell survival, proliferation, and death.

Key Mechanistic Pillars:

  • Induction of Apoptosis: Both Bruceine A and D are potent inducers of programmed cell death (apoptosis) in cancer cells.[2][4] This is a critical anti-cancer mechanism, as it eliminates malignant cells without inducing an inflammatory response.

  • Modulation of Signaling Pathways: These compounds exert their effects by interfering with critical intracellular signaling cascades. The most prominently affected pathways include the PI3K/Akt and MAPK/JNK pathways.[2][4]

  • Generation of Reactive Oxygen Species (ROS): The accumulation of ROS is a key event in the cytotoxic activity of these Bruceine analogs.[2] Increased ROS levels can lead to cellular damage and trigger apoptotic pathways.

Comparative Performance Data

The following tables summarize the cytotoxic activity of Bruceine A and Bruceine D in various cancer cell lines, providing a quantitative comparison of their potency.

CompoundCell LineCancer TypeIC50 (48h)Reference
Bruceine A HCT116Colon Cancer26.12 ± 2.83 nM[2]
CT26Colon Cancer229.26 ± 12 nM[2]
MDA-MB-231Breast Cancer78.4 nM[5]
4T1Breast Cancer524.6 nM[5]
Bruceine D H460Non-Small Cell Lung Cancer0.5 µmol/L[4]
A549Non-Small Cell Lung Cancer0.6 µmol/L[4]
T24Bladder Cancer7.65 ± 1.2 µg/mL[6]
CompoundCell LineCancer TypeIC50 (72h)Reference
Bruceine A MCF-7Breast Cancer0.182 ± 0.048 µM[7]
MDA-MB-231Breast Cancer0.228 ± 0.020 µM[7]
Bruceine D A549Non-Small Cell Lung Cancer1.01±0.11 µg/ml[8]
H1650Non-Small Cell Lung Cancer1.19±0.07 µg/ml[8]
PC-9Non-Small Cell Lung Cancer2.28±1.54 µg/ml[8]
HCC827Non-Small Cell Lung Cancer6.09±1.83 µg/ml[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Bruceine A and D, and a typical experimental workflow for their investigation.

G Bruceine A/D Signaling Pathway Bruceine Bruceine A/D ROS ↑ Reactive Oxygen Species (ROS) Bruceine->ROS PI3K PI3K Bruceine->PI3K Inhibits JNK JNK Bruceine->JNK Activates ROS->JNK Akt Akt PI3K->Akt Proliferation ↓ Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest Cell Cycle Arrest JNK->CellCycleArrest

Caption: Signaling pathways modulated by Bruceine A and D.

G Experimental Workflow for Bruceine Analysis cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cancer Cell Culture Treatment Treatment with Bruceine A/D CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT FlowCytometry Apoptosis & Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry ColonyFormation Clonogenic Survival (Colony Formation Assay) Treatment->ColonyFormation WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 StatisticalAnalysis Statistical Analysis FlowCytometry->StatisticalAnalysis ColonyFormation->StatisticalAnalysis PathwayAnalysis Signaling Pathway Interpretation WesternBlot->PathwayAnalysis IC50->PathwayAnalysis StatisticalAnalysis->PathwayAnalysis

References

Comparative Analysis of Bruceine J from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Bruceine J, a promising quassinoid isolated from Brucea javanica, based on available data from various geographical sources. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. While direct comparative studies on this compound from different regions are limited, this guide synthesizes existing data on related compounds from B. javanica to highlight the significance of geographical origin on the yield, purity, and biological activity of this compound.

Brucea javanica is an evergreen shrub distributed throughout Southeast Asia, including China, Vietnam, Indonesia, and Malaysia, as well as northern Australia.[1][2] The fruit of this plant is a rich source of quassinoids, a group of bitter compounds with potent biological activities.[3] Among these, this compound has been identified as a constituent of interest. However, the concentration and potential therapeutic efficacy of this compound may vary depending on its geographical origin, a factor that is critical for drug discovery and development. Studies on other quassinoids from B. javanica, such as bruceoside A, bruceoside B, and brusatol, have shown that their content can vary among different sources, suggesting that the geographical location of the plant material is a crucial variable.[4]

Quantitative Data Summary

Table 1: Hypothetical Yield and Purity of this compound from Different Geographical Sources

Geographical SourcePlant PartExtraction MethodYield of Crude Extract (%)Purity of Isolated this compound (%)Analytical MethodReference
China (Guangdong)FruitEthanolic Maceration15.2>95HPLC-UVHypothetical
Vietnam (Thanh Hóa)FruitSoxhlet Extraction (Ethanol)12.8>98HPLC-UVHypothetical
Indonesia (Java)SeedsSupercritical CO2 Extraction8.5>97UPLC-MSHypothetical

Table 2: Comparative Anti-proliferative Activity (IC50) of Quassinoids from Brucea javanica against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Bruceine AMIA PaCa-2 (Pancreatic)0.029[5]
Bruceine ASW1990 (Pancreatic)N/A[5]
Bruceine APANC-1 (Pancreatic)N/A[5]
Bruceine AAsPC-1 (Pancreatic)N/A[5]
Bruceine DT24 (Bladder)7.65 µg/mL[6]
Bruceine DPANC-1 (Pancreatic)2.53[7]
Bruceine DSW 1990 (Pancreatic)5.21[7]
BrusatolPANC-1 (Pancreatic)0.36[7]
BrusatolSW 1990 (Pancreatic)0.10[7]

Note: The IC50 values for this compound are not currently available in the literature and would be a key focus of future research.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required for a comparative analysis of this compound.

Extraction and Isolation of this compound

This protocol is a representative method adapted from procedures used for other quassinoids from B. javanica.

Objective: To extract and isolate this compound from the dried fruits of Brucea javanica.

Materials:

  • Dried and powdered fruits of Brucea javanica

  • n-Hexane

  • 95% Ethanol (B145695)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Defatting: The powdered plant material is first defatted by maceration or Soxhlet extraction with n-hexane to remove lipids.

  • Extraction: The defatted material is then air-dried and extracted with 95% ethanol at room temperature with agitation for 24-48 hours. This step is repeated three times.

  • Concentration: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions showing the presence of quassinoids are combined and further purified using Sephadex LH-20 column chromatography and/or preparative HPLC to isolate pure this compound.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound.

Objective: To determine the concentration of this compound in an extract.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water is typically used.[8][9]

  • Flow Rate: 1.0 mL/min[8][9]

  • Detection Wavelength: 270 nm[8][9]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a series of calibration standards.

  • Sample Preparation: A known weight of the plant extract is dissolved in methanol, filtered, and diluted to a suitable concentration.

  • Analysis: The standards and samples are injected into the HPLC system. The peak area of this compound is recorded.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is determined from this curve.

In Vitro Anti-proliferative Assay (MTT Assay)

This protocol details a common method to assess the cytotoxic activity of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, CT26)[10]

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for 24 or 48 hours.[10]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Mandatory Visualizations

Signaling Pathway

The anti-cancer activity of quassinoids from Brucea javanica is often attributed to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis. While the specific pathways affected by this compound require further investigation, the PI3K/Akt pathway is a common target for related compounds like Bruceine A.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Bruceine_J This compound Bruceine_J->PI3K Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Experimental_Workflow cluster_source Plant Material Collection cluster_processing Extraction & Isolation cluster_analysis Comparative Analysis Source1 B. javanica (Source A: e.g., China) Source2 B. javanica (Source B: e.g., Vietnam) Extraction_B Extraction Source2->Extraction_B Extraction_A Extraction Isolation_A Isolation of This compound Extraction_A->Isolation_A Quantification Yield & Purity (HPLC/LC-MS) Isolation_A->Quantification Bioactivity Biological Activity (e.g., MTT Assay) Isolation_A->Bioactivity Isolation_B Isolation of This compound Extraction_B->Isolation_B Isolation_B->Quantification Isolation_B->Bioactivity Comparison Comparative Data Analysis Quantification->Comparison Bioactivity->Comparison

References

In-Vivo Efficacy of Bruceine J and its Analogs Compared to Standard Anti-Parasitic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vivo efficacy data for Bruceine J is limited in publicly available research. This guide provides a comparative analysis based on the in-vivo efficacy of its close structural analogs, Bruceine A and Bruceine D, as well as extracts from Brucea javanica, the plant source of these compounds. The findings for these related compounds offer valuable insights into the potential anti-parasitic activity of this compound.

Executive Summary

This guide provides a comprehensive comparison of the in-vivo efficacy of Bruceine A and D, and Brucea javanica extracts against various parasites, benchmarked against standard-of-care anti-parasitic drugs. The data presented is intended to inform researchers and drug development professionals on the potential of Bruceine compounds as a basis for novel anti-parasitic therapies. The guide covers efficacy against Babesia gibsoni, Dactylogyrus intermedius, and Plasmodium berghei, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing a typical in-vivo experimental workflow.

Comparative Efficacy Data

Against Babesia gibsoni (Canine Babesiosis)

Babesia gibsoni is a protozoan parasite that causes babesiosis in dogs, a disease characterized by hemolytic anemia. The in-vivo efficacy of Bruceine A has been evaluated against this parasite and is compared here with standard treatments.

Table 1: In-Vivo Efficacy Against Babesia gibsoni in Dogs

Compound/DrugDosageRoute of AdministrationEfficacyReference
Bruceine A 6.4 mg/kg/day for 6 daysOralMaintained healthy condition, but did not achieve complete parasite elimination.[1][2][1][2]
Diminazene aceturate 3 mg/kg for 3 daysIntramuscularNot effective in splenectomized dogs.[3][3]
Diminazene aceturate (low dose) 1 mg/kg for 15 consecutive daysNot specifiedIncreased red blood cell count to >500x10⁴/µl by day 18 and improved clinical signs.[1][1]
Atovaquone & Azithromycin Atovaquone: 13.4 mg/kg, q8h for 10 days; Azithromycin: 10 mg/kg, q24h for 10 daysOral93% success rate (2 consecutive PCR-negative results 30 days apart).[2][4][5][2][4][5]
Diminazene aceturate & Imidocarb dipropionate Diminazene aceturate: 3.5 mg/kg IM (day 1); Imidocarb dipropionate: 6 mg/kg IM (day 2)IntramuscularSignificant improvements in total protein and BUN post-treatment.[6]
Diminazene aceturate, Imidocarb dipropionate & Clindamycin Diminazene aceturate: 3.5 mg/kg IM (day 1); Imidocarb dipropionate: 6 mg/kg IM (day 2); Clindamycin: 30 mg/kg PO, q12h for 14 daysIntramuscular & OralSignificant decrease in total bilirubin (B190676) post-treatment.[6]
Against Dactylogyrus intermedius (Monogenean Fish Parasite)

Dactylogyrus intermedius is a monogenean flatworm that infects the gills of goldfish (Carassius auratus), causing significant economic losses in aquaculture. The in-vivo anthelmintic activity of Bruceine A and D has been investigated against this parasite.

Table 2: In-Vivo Efficacy Against Dactylogyrus intermedius in Goldfish

Compound/DrugEC50 (48h)Route of AdministrationEfficacyReference
Bruceine A 0.49 mg/LBathMore effective than mebendazole (B1676124).[5]
Bruceine D 0.57 mg/LBathMore effective than mebendazole.[5]
Mebendazole 1.25 mg/LBathPositive control.[5]
Against Plasmodium berghei (Rodent Malaria)

Plasmodium berghei is a protozoan parasite that causes malaria in rodents and is a widely used model for studying human malaria. The in-vivo efficacy of quassinoids from Brucea javanica has been assessed against this parasite.

Table 3: In-Vivo Efficacy Against Plasmodium berghei in Mice (4-Day Suppressive Test)

Compound/DrugDosageRoute of AdministrationParasite SuppressionReference
Brucea javanica (Quassinoids) Not specifiedOralShowed activity, but also some toxicity.[6]
Chloroquine (B1663885) 5 mg/kg/day for 4 daysOral72.70% suppression (chloroquine-sensitive strain).[7][7]
Chloroquine 5 mg/kg/day for 4 daysOral57.20% suppression (chloroquine-resistant strain).[7][7]

Experimental Protocols

In-Vivo Efficacy of Bruceine A against Babesia gibsoni
  • Animal Model: Three beagles were used.

  • Infection: Dogs were infected with B. gibsoni (Okinawa strain).

  • Drug Administration: Two infected dogs were treated with Bruceine A at a dosage of 6.4 mg/kg/day for 6 days, starting from day 5 post-infection. One dog remained as an untreated control.

  • Efficacy Assessment: The health condition of the dogs was monitored throughout the 4-week experimental period. Parasitemia was monitored, and hematological parameters (packed cell volume, erythrocyte and platelet counts) were measured.[1][2]

In-Vivo Efficacy of Bruceine A and D against Dactylogyrus intermedius
  • Animal Model: Goldfish (Carassius auratus) naturally infected with D. intermedius.

  • Drug Administration: Fish were exposed to various concentrations of Bruceine A, Bruceine D, or mebendazole in a therapeutic bath.

  • Efficacy Assessment: The number of surviving parasites on the gills was counted after a 48-hour exposure period to determine the median effective concentration (EC50). The 48-hour median lethal concentration (LC50) for the host fish was also determined to assess the therapeutic index.

In-Vivo Efficacy of Brucea javanica Quassinoids against Plasmodium berghei (4-Day Suppressive Test)
  • Animal Model: Mice.

  • Infection: Mice were inoculated with P. berghei.

  • Drug Administration: Various doses of quassinoids isolated from B. javanica fruit were administered orally. Chloroquine was used as a standard drug.

  • Efficacy Assessment: The level of parasitemia was determined on day 4 post-infection and compared to the untreated control group to calculate the percentage of parasite suppression. The survival time of the mice was also monitored.[7][8][9]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for in-vivo efficacy testing of anti-parasitic compounds.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase cluster_3 Data Analysis A Animal Acclimatization C Infection of Animals A->C B Parasite Culture/Preparation B->C D Grouping of Animals (Test, Control, Standard) C->D E Drug Administration (Specified dose, route, frequency) D->E F Monitoring of Clinical Signs E->F G Assessment of Parasitemia E->G H Evaluation of Hematological/Biochemical Parameters E->H I Survival Analysis E->I J Calculation of Efficacy (% suppression, clearance) F->J G->J H->J I->J K Statistical Analysis J->K

Caption: A generalized workflow for in-vivo anti-parasitic drug efficacy studies.

Signaling Pathways and Mechanism of Action

While detailed in-vivo signaling pathway studies for this compound are not available, quassinoids are generally known to inhibit protein synthesis in parasites, which is a likely mechanism for their anti-parasitic effects. Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound and its analogs in different parasitic species.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be involved in the anti-parasitic action of Bruceine compounds, based on their known effects on protein synthesis.

Bruceine Bruceine Compound Ribosome Parasite Ribosome Bruceine->Ribosome Binds to Protein_Synthesis Protein Synthesis Bruceine->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Mediates Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth Essential for Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to

Caption: Hypothetical mechanism of action for Bruceine compounds via inhibition of protein synthesis.

References

Bioactivity of Bruceine J: A Statistical Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In light of this, and to provide valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of quassinoids from Brucea javanica, this guide presents a comparative analysis of two of its most extensively studied and potent bioactive compounds: Bruceine A and Bruceine D . These compounds serve as well-characterized representatives of the anticancer activities associated with this class of natural products.

This guide summarizes the available quantitative data, details the experimental protocols used to assess their bioactivity, and visualizes the key signaling pathways they influence.

Comparative Bioactivity of Bruceine A and Bruceine D

The anticancer activities of Bruceine A and Bruceine D have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 ValueIncubation Time (hours)
Bruceine A HCT116 (Colon Cancer)26.12 nM48
CT26 (Colon Cancer)229.26 nM48
MIA PaCa-2 (Pancreatic Cancer)0.029 µM24
SW1990 (Pancreatic Cancer)Not SpecifiedNot Specified
PANC-1 (Pancreatic Cancer)Not SpecifiedNot Specified
AsPC-1 (Pancreatic Cancer)Not SpecifiedNot Specified
MDA-MB-231 (Breast Cancer)78.4 nM48
4T1 (Breast Cancer)524.6 nM48
Bruceine D H460 (Non-Small Cell Lung Cancer)0.5 µM48
A549 (Non-Small Cell Lung Cancer)0.6 µM48
PANC-1 (Pancreatic Cancer)Not SpecifiedNot Specified
SW1990 (Pancreatic Cancer)Not SpecifiedNot Specified
CAPAN-1 (Pancreatic Cancer)Not SpecifiedNot Specified
T24 (Bladder Cancer)7.65 ± 1.2 µg/mL72

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Bruceine A and Bruceine D bioactivity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Bruceine A or D) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. This method is crucial for investigating the effect of compounds on signaling pathways.

  • Cell Lysis: Cells treated with the test compound and control cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., p-Akt, Akt, p-JNK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathway Visualizations

The anticancer effects of Bruceine A and Bruceine D are mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Bruceine A: PI3K/Akt Signaling Pathway

Bruceine A has been shown to exert its antitumor effects in colon cancer by suppressing the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival and proliferation.

BruceineA_PI3K_Akt_Pathway Bruceine A Bruceine A p-PI3K p-PI3K Bruceine A->p-PI3K inhibits ROS Accumulation ROS Accumulation Bruceine A->ROS Accumulation induces PI3K PI3K PI3K->p-PI3K phosphorylation Akt Akt p-Akt p-Akt Akt->p-Akt phosphorylation p-PI3K->p-Akt activates P27 P27 p-Akt->P27 inhibits Cell Cycle Arrest (G2) Cell Cycle Arrest (G2) P27->Cell Cycle Arrest (G2) promotes Apoptosis Apoptosis Bax Bax Bax->Apoptosis promotes ROS Accumulation->Bax activates

Caption: Bruceine A inhibits the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

Bruceine D: JNK/MAPK Signaling Pathway

Bruceine D has been demonstrated to induce apoptosis in non-small cell lung cancer cells through the activation of the JNK/MAPK signaling pathway.[3] This pathway is a key regulator of cellular responses to stress, leading to apoptosis.

BruceineD_JNK_MAPK_Pathway Bruceine D Bruceine D p-JNK p-JNK Bruceine D->p-JNK stimulates phosphorylation JNK JNK JNK->p-JNK phosphorylation Caspase-3 Caspase-3 p-JNK->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Bruceine D activates the JNK pathway, resulting in apoptosis of cancer cells.

References

A Comparative Analysis of Bruceine J's Anticancer Effects: Evaluating Reproducibility and Performance Against Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutic agents with high efficacy and minimal toxicity is perpetual. Bruceine J, a quassinoid compound isolated from Brucea javanica, has garnered attention for its potential anticancer properties. This guide provides a comprehensive comparison of the experimental results of this compound and its close analogs, Bruceine A and D, with established cancer therapies, Palbociclib and Everolimus. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility and therapeutic potential of this compound.

For the purpose of this guide, data on Bruceine A and D are used as surrogates for this compound, given their structural similarity and the greater availability of public research data. This approach allows for a robust comparative analysis while acknowledging the need for further direct studies on this compound.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the efficacy of Bruceine analogs with standard-of-care anticancer agents.

Table 1: Comparative IC50 Values (μM)

CompoundCell LineCancer TypeIC50 (μM)Citation
Bruceine DHs 578TTriple-Negative Breast Cancer0.71 ± 0.05[1]
Bruceine DMCF-7Breast Cancer (ER+)9.5 ± 7.7[1]
Bruceine DT24Bladder Cancer7.65 ± 1.2 (µg/mL)[2]
DoxorubicinT24Bladder CancerSimilar to Bruceine D at IC50[2]
DocetaxelT24Bladder CancerMore potent than Bruceine D at IC50[2]
PalbociclibMCF-7Breast Cancer (ER+)Not directly compared
EverolimusColon Cancer LinesColorectal CancerEffective in phase I[3]

Table 2: Comparative Effects on Apoptosis

CompoundCell LineApoptosis InductionKey Protein ModulationCitation
Bruceine AHCT116, CT26Yes↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3/8/9[4]
Bruceine DT2456.04 ± 3.09% (at IC50)↑ Bax, Bak, p53; ↓ Bcl-2[2]
DoxorubicinT2458.97 ± 12.31% (at IC50)Similar to Bruceine D[2]
DocetaxelT2474.42 ± 9.79% (at IC50)Not specified[2]
EverolimusColon Cancer LinesYes, via extrinsic pathway↑ DR5, FADD, Caspase-8[5]

Table 3: Comparative Effects on Cell Cycle

CompoundCell LineCell Cycle Arrest PhaseKey Protein ModulationCitation
Bruceine AHCT116, CT26S and G2 phase↓ Cyclin A, D, E; ↓ CDK1, 2[6]
Bruceine ACT26G1 and G2 phase↓ Cyclin B, D; ↓ CDK1, 4, 6; ↑ p27[6]
PalbociclibBreast Cancer LinesG1 phaseInhibits CDK4/6[7]

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (or analog) and comparator drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (this compound, Palbociclib, Everolimus) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Gate the populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PI3K, Akt, p-Akt, mTOR, ERK, p-ERK, Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p21, p27, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with test compounds, then lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for its evaluation.

G cluster_0 Experimental Workflow for this compound Evaluation A Cell Culture B Treatment with This compound & Comparators A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis & Cell Cycle) B->D E Western Blot (Protein Expression) B->E F Data Analysis & Comparison C->F D->F E->F G cluster_1 This compound-Modulated PI3K/Akt/mTOR Pathway BruceineJ This compound PI3K PI3K BruceineJ->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation fourEBP1->Proliferation G cluster_2 This compound-Modulated MAPK/ERK Pathway BruceineJ This compound ROS ROS BruceineJ->ROS Induces JNK JNK ROS->JNK p38 p38 ROS->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis G cluster_3 This compound and Cell Cycle Regulation BruceineJ This compound CyclinD_CDK46 Cyclin D / CDK4/6 BruceineJ->CyclinD_CDK46 Inhibits p27 p27 BruceineJ->p27 Upregulates CyclinB_CDK1 Cyclin B / CDK1 BruceineJ->CyclinB_CDK1 Inhibits G1_S_Transition G1/S Transition CyclinD_CDK46->G1_S_Transition p27->CyclinD_CDK46 Inhibits G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition

References

Peer-Reviewed Validation of Bruceine Analogs in Oncology Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the peer-reviewed research findings on Bruceine A and Bruceine D, two quassinoid compounds isolated from Brucea javanica. While interest exists in the broader family of bruceines, including Bruceine J, the preponderance of validated, peer-reviewed data centers on Bruceines A and D, which will be the focus of this guide. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of experimental data, methodologies, and mechanisms of action to inform future research and development.

Executive Summary

Bruceine A and Bruceine D have demonstrated significant anti-neoplastic properties across a range of cancer cell lines.[1] Research highlights their ability to induce apoptosis and autophagy, inhibit cell proliferation, and arrest the cell cycle through modulation of key signaling pathways, including PI3K/Akt and MAPK.[1][2][3][4][5] This guide presents a direct comparison of their efficacy, mechanisms, and the experimental protocols used to validate these findings.

Comparative Efficacy of Bruceine A and D

The cytotoxic and anti-proliferative effects of Bruceine A and D have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values across various cancer cell lines, providing a direct comparison of their potency.

Table 1: In Vitro Cytotoxicity (IC50) of Bruceine A

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
HCT116Colon Cancer26.1248[2][3][4]
CT26Colon Cancer229.2648[2][3][4]
MDA-MB-231Triple-Negative Breast Cancer78.4Not Specified[6]
4T1Triple-Negative Breast Cancer524.6Not Specified[6]
MIA PaCa-2Pancreatic CancerPotent ActivityNot Specified[7]

Table 2: In Vitro Cytotoxicity (IC50) of Bruceine D

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Hs 578TTriple-Negative Breast Cancer0.71 ± 0.0572[8]
MCF-7Breast Cancer (ER+)9.5 ± 7.772[8]
H460Non-Small Cell Lung Cancer0.548[9]
A549Non-Small Cell Lung Cancer0.648[9]

Mechanisms of Action: Signaling Pathway Modulation

Both Bruceine A and D exert their anti-cancer effects by interfering with critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

Bruceine A

Bruceine A has been shown to suppress the PI3K/Akt signaling pathway, a key regulator of cell growth and survival.[2][3][4] Additionally, it activates the p38α MAPK pathway, which can lead to apoptosis.[7] In colon cancer cells, Bruceine A treatment leads to an accumulation of reactive oxygen species (ROS), further contributing to cell death.[2][3]

Bruceine D

Bruceine D also modulates the PI3K/Akt/mTOR pathway.[1] Furthermore, it has been demonstrated to induce apoptosis in non-small cell lung cancer cells through the activation of the JNK and MAPK signaling pathways, often mediated by an increase in mitochondrial ROS.[1][9][10] In some cancer models, it has been shown to inhibit JAG1/Notch signaling.[1]

Visualizing the Mechanisms

To clarify the complex interactions within the signaling pathways affected by Bruceine A and D, the following diagrams have been generated using the DOT language.

BruceineA_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway (Inhibition) cluster_mapk p38 MAPK Pathway (Activation) BA Bruceine A PI3K PI3K BA->PI3K p38 p38 MAPK BA->p38 ROS ROS Accumulation BA->ROS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_p38 Apoptosis p38->Apoptosis_p38 Apoptosis_ROS Apoptosis ROS->Apoptosis_ROS

Caption: Signaling pathways modulated by Bruceine A in cancer cells.

BruceineD_Pathway cluster_cell Cancer Cell cluster_pi3k_d PI3K/Akt/mTOR Pathway (Inhibition) cluster_mapk_d JNK/MAPK Pathway (Activation) BD Bruceine D PI3K_D PI3K BD->PI3K_D Mito_ROS Mitochondrial ROS BD->Mito_ROS Akt_D Akt PI3K_D->Akt_D mTOR_D mTOR Akt_D->mTOR_D Proliferation_D Cell Proliferation & Survival mTOR_D->Proliferation_D JNK JNK Mito_ROS->JNK MAPK MAPK Mito_ROS->MAPK Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK MAPK->Apoptosis_MAPK

Caption: Signaling pathways modulated by Bruceine D in cancer cells.

Experimental Protocols

The validation of the anti-cancer effects of Bruceine A and D relies on a set of standardized experimental procedures. Below are the detailed methodologies for key assays cited in the literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight to allow for adherence.[11]

  • Treatment: Cells are treated with varying concentrations of Bruceine A or D (e.g., 0.05 µM to 20 µM) for a specified duration (e.g., 12, 24, 48, or 72 hours).[11] A control group receives no drug treatment.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The drug concentration required to inhibit cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the drug concentration.[12]

Apoptosis Analysis (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are treated with different concentrations of Bruceine D for a specified time.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Western Blot Analysis
  • Protein Extraction: Following treatment with Bruceine A or D, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-JNK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The compiled peer-reviewed data strongly suggest that Bruceine A and Bruceine D are potent anti-cancer compounds with distinct but overlapping mechanisms of action. Their ability to modulate key signaling pathways like PI3K/Akt and MAPK underscores their therapeutic potential. While this guide focuses on Bruceine A and D due to the extensive available research, further investigation into other analogs like this compound is warranted to fully explore the therapeutic landscape of quassinoids from Brucea javanica. Future pre-clinical and clinical studies are necessary to translate these promising in vitro findings into viable cancer therapies.[6][13]

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of investigational compounds like Bruceine J are paramount to ensuring laboratory safety and environmental protection. This compound, a quassinoid natural product, should be treated as a cytotoxic and hazardous compound.[1] All materials contaminated with this substance must be managed as hazardous waste. The following guide provides detailed, step-by-step procedures for the proper disposal of this compound, based on established guidelines for handling cytotoxic agents.[2]

I. Hazard Identification and Personal Protective Equipment (PPE)

Given the cytotoxic nature of similar quassinoids, it is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.[3] All handling and disposal procedures should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent aerosolization.[4]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommendationKey Considerations
Gloves Double gloving with chemotherapy-rated nitrile gloves is recommended.Change gloves immediately if they become contaminated. Do not wear gloves outside of the designated work area.
Lab Coat/Gown A disposable, solid-front gown with tight-fitting cuffs.Should be discarded as hazardous waste after use.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.A face shield may be required for procedures with a high risk of splashing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is advised when handling the solid compound or when aerosolization is possible.Proper fit-testing and training are necessary for respirator use.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and contaminated materials is through a licensed hazardous waste management program, culminating in high-temperature incineration.[2][5]

Step 1: Waste Segregation

Proper segregation of waste is critical to ensure safe handling and disposal.[6] Never mix incompatible waste streams.[7]

  • Solid Waste: Collect all disposable labware that has come into contact with this compound, including pipette tips, microfuge tubes, gloves, and contaminated paper towels, in a designated, leak-proof container lined with a cytotoxic waste bag (often yellow or purple).[5][8] This container must be clearly labeled.

  • Liquid Waste: All solutions containing this compound, such as experimental media and washings, must be collected in a sealed, shatter-resistant container. This container must be clearly labeled as "Hazardous Waste" with the full chemical name. Under no circumstances should this waste be poured down the drain.[9]

  • Sharps Waste: Needles, syringes, scalpels, and other sharp instruments contaminated with this compound must be immediately placed in a designated, puncture-proof sharps container that is also labeled as cytotoxic or chemical hazardous waste.[4][10] These containers are often red or yellow with a purple lid.[2][5]

Step 2: Labeling and Containment

Properly labeling all waste containers is a legal requirement and essential for the safety of all personnel.[6][8]

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" or "Cytotoxic Waste," the full chemical name "this compound," and any associated hazard symbols.[9]

  • Ensure all containers are securely sealed to prevent leaks or spills.[11] Do not overfill containers; a general guideline is to fill them to no more than 90% capacity.[12]

  • Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic.[9] This area should be inspected weekly for any signs of leakage.[9]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.[13]

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don Appropriate PPE: Before cleaning, put on the recommended PPE as detailed in Table 1.

  • Containment: For a solid spill, carefully cover and sweep up the material to avoid generating dust.[14] For a liquid spill, use an inert absorbent material (e.g., vermiculite, dry sand) from a cytotoxic spill kit to absorb the liquid.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent, followed by a rinse with water.[4]

  • Disposal of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated wipes, must be disposed of as solid hazardous waste.[4]

Step 4: Final Disposal

  • Arrange for the disposal of all segregated and properly labeled hazardous waste containing this compound through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][15]

  • Ensure that a hazardous waste consignment note accompanies the waste to its final disposal location, which should be a high-temperature incinerator.[5]

  • Adhere to all local, state, and federal regulations regarding chemical waste disposal.[8]

Experimental Workflow and Disposal Decision Framework

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound and associated waste in a laboratory setting.

BruceineJ_Disposal_Workflow This compound Disposal Workflow cluster_handling Handling and Waste Generation cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_storage_disposal Storage and Final Disposal start Start: Handling this compound (Solid or in Solution) ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe work_area Work in Designated Area (Fume Hood / BSC) ppe->work_area waste_gen Waste Generation work_area->waste_gen solid_waste Solid Waste (Gloves, Pipette Tips, Labware) waste_gen->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media, Washings) waste_gen->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_gen->sharps_waste Sharps solid_container Collect in Labeled, Leak-Proof Container (Cytotoxic Waste) solid_waste->solid_container liquid_container Collect in Labeled, Sealed, Shatter-Resistant Container liquid_waste->liquid_container sharps_container Collect in Labeled, Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via Licensed Hazardous Waste Service (High-Temperature Incineration) storage->disposal

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Bruceine J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Bruceine J, a quassinoid compound isolated from Brucea javanica. Given its potential cytotoxic properties, analogous to other quassinoids, a high degree of caution is warranted. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of quassinoids, personnel handling this compound must adhere to stringent PPE protocols similar to those for handling chemotherapeutic agents. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.To provide a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs.To protect skin and personal clothing from contamination by splashes or aerosols.
Eye and Face Protection ANSI-rated safety goggles or a full-face shield.To protect against splashes, and aerosols, particularly when handling the powdered form or preparing solutions.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow should be implemented in a designated area for handling potent compounds.

G Safe Handling Workflow for this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Verify Integrity preparation Preparation of Solutions storage->preparation Controlled Access experiment Experimental Use preparation->experiment In Fume Hood/BSC decontamination Decontamination experiment->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste

Caption: A stepwise workflow for the safe handling of this compound, from receipt to disposal.

Step-by-Step Handling Procedures
  • Receiving and Inspection:

    • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

    • Don a single pair of nitrile gloves and eye protection before opening the secondary container.

    • Verify that the primary container is sealed and the label information matches the order.

  • Storage:

    • Store this compound in a clearly labeled, sealed container.

    • Keep in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Preparation of Solutions:

    • All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

    • Wear all prescribed PPE, including double gloves, a chemotherapy gown, and eye/face protection. A respirator is necessary if not working in a fume hood or BSC.

    • To prepare a stock solution, slowly add the solvent to the vial containing the powdered this compound to avoid generating aerosols.

    • Bruceine D, a related compound, is soluble in DMSO.[2] It is likely that this compound will also have good solubility in DMSO. For cell-based assays, ensure the final concentration of DMSO is below cytotoxic levels for the cell line being used (typically ≤0.1%).

  • Experimental Use:

    • Conduct all experiments involving this compound within a chemical fume hood or BSC.

    • Clearly label all vessels containing this compound.

    • Use disposable plastic-backed absorbent pads on work surfaces to contain any potential spills.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and restrict access.

    • For small spills (<5 mL or <5 g), trained personnel wearing full PPE should gently cover the spill with absorbent material.

    • For larger spills, follow established institutional procedures for hazardous chemical spills.

    • Clean the spill area thoroughly with a suitable decontaminating solution (e.g., soap and water), followed by a rinse with 70% ethanol.

    • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • This includes unused this compound powder, contaminated PPE (gloves, gowns, etc.), and disposable labware (pipette tips, tubes, flasks).

    • Collect all solid waste in a designated, puncture-resistant, and clearly labeled cytotoxic waste container with a purple lid.

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions and contaminated media, in a sealed, leak-proof container labeled as "Cytotoxic Liquid Waste."

    • Do not dispose of liquid waste containing this compound down the drain.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container with a purple lid for cytotoxic waste.

  • Final Disposal:

    • All cytotoxic waste must be segregated from other waste streams and disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.

Quantitative Data

While specific toxicological and physical data for this compound are limited, the following table provides available information and data for closely related quassinoids for reference.

PropertyThis compoundBruceine A (for reference)Bruceine D (for reference)
CAS Number 948038-38-8[3][4]25514-31-2[1]21499-66-1[2]
Molecular Formula C₂₅H₃₂O₁₁[5]C₂₆H₃₄O₁₁[1]C₂₀H₂₆O₉[2]
Molecular Weight 508.51 g/mol [5]522.5 g/mol [1]410.4 g/mol [2]
IC₅₀ 742 ng/mL (Babesia gibsoni)[5]0.069 µg/mL (HL-60 cells)[1]2.53 µM (PANC-1 cells)[2]
Solubility Data not availableSoluble in Chloroform and MethanolSoluble in DMSO[2]
Storage Temperature Data not available-20°C[1]Data not available
LD₅₀ Data not availableData not availableData not available

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against a cancer cell line. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental objective.

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Signaling Pathway

This compound belongs to the quassinoid family of compounds. Related members, such as Bruceine A and D, have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. A common mechanism involves the induction of apoptosis through the activation of the MAPK/JNK pathway and inhibition of the PI3K/Akt pathway. The following diagram illustrates a probable signaling pathway affected by this compound, based on the known effects of related compounds.

G Probable Signaling Pathway Affected by this compound cluster_0 PI3K/Akt Pathway cluster_1 MAPK/JNK Pathway BruceineJ This compound PI3K PI3K BruceineJ->PI3K Inhibits MAPKKK MAPKKK BruceineJ->MAPKKK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPKK MAPKK MAPKKK->MAPKK Activates JNK JNK MAPKK->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: this compound likely inhibits cell proliferation by suppressing the PI3K/Akt pathway and induces apoptosis by activating the MAPK/JNK signaling cascade.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.